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  • Product: N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine
  • CAS: 926231-95-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Predicted Mechanism of Action of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in Neural Pathways

Abstract: This document provides an in-depth technical analysis of the predicted mechanism of action for the novel compound N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine. While this specific molecule is not exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides an in-depth technical analysis of the predicted mechanism of action for the novel compound N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine. While this specific molecule is not extensively characterized in publicly available literature, its structural architecture allows for a highly confident prediction of its function within neural pathways. By deconstructing the molecule into its core components—a substituted phenethylamine backbone and a reactive cyclopropylamine moiety—we can infer its primary molecular target and downstream neurochemical effects. This guide synthesizes established principles of medicinal chemistry and neuropharmacology to propose a primary mechanism of Monoamine Oxidase (MAO) inhibition and outlines a comprehensive experimental workflow for its validation.

Part 1: Foundational Analysis and Core Mechanistic Hypothesis

The chemical structure of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine provides immediate and compelling evidence for its primary mechanism of action. The molecule is a conjugate of two well-understood pharmacophores:

  • A Phenethylamine Scaffold: This core structure is endogenous to the human brain (phenethylamine itself is a trace amine) and serves as the foundational template for a vast class of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. Its role is typically to guide and anchor a molecule within the active site of monoaminergic targets.[1][2]

  • A Cyclopropylamine Group: This functional group is a hallmark of a specific class of mechanism-based enzyme inhibitors.[3][4][] The high ring strain of the three-membered cyclopropane ring makes it susceptible to oxidative ring-opening, a process that can lead to the formation of a stable, covalent bond with an enzyme's active site cofactor.[6]

Based on these structural features, the central hypothesis is that N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine functions as a mechanism-based, irreversible inhibitor of Monoamine Oxidase (MAO).

The Function of Monoamine Oxidase (MAO)

Monoamine oxidases are a family of mitochondrial-bound enzymes critical for the catabolism of monoamine neurotransmitters.[7] They exist in two primary isoforms, MAO-A and MAO-B, which have distinct but overlapping substrate specificities and play crucial roles in regulating neurotransmitter tone throughout the central nervous system.

EnzymePrimary Endogenous SubstratesRole in Neural Pathways
MAO-A Serotonin (5-HT), Norepinephrine (NE), Dopamine (DA)Primarily regulates mood, anxiety, and sleep. Inhibition is a validated strategy for treating major depressive disorder.[7]
MAO-B Dopamine (DA), Phenethylamine (PEA)Primarily regulates motor control and motivation. Inhibition is a key strategy for treating Parkinson's disease.[7]
Mechanism of Irreversible Inhibition by Cyclopropylamines

Cyclopropylamine-containing drugs, most notably tranylcypromine, are classic examples of "suicide inhibitors" of MAO.[4][] The proposed mechanism involves the following steps:

  • Substrate Recognition: The phenethylamine portion of the molecule directs it to the active site of the MAO enzyme, mimicking natural substrates like dopamine or phenethylamine.

  • Single-Electron Transfer: The enzyme's flavin adenine dinucleotide (FAD) cofactor, in its oxidized state, accepts a single electron from the cyclopropylamine's nitrogen atom.

  • Radical Formation & Ring Opening: This electron transfer generates a highly reactive aminium radical cation. The inherent strain of the cyclopropane ring facilitates its rapid opening, forming a carbon-centered radical.

  • Covalent Adduct Formation: This radical then attacks the N5 or C4a position of the FAD cofactor, forming an irreversible covalent bond. This adduct permanently inactivates the enzyme.[3][4]

Spectral analysis during the inactivation of MAO by cyclopropylamines confirms this mechanism, showing a characteristic bleaching of the flavin's absorbance spectrum consistent with adduct formation.[3][4]

MAO_Inhibition cluster_Enzyme MAO Active Site cluster_Inhibitor Inhibitor Molecule FAD_ox FAD (Oxidized) FAD_rad FAD Radical FAD_adduct FAD Covalent Adduct (Enzyme Inactivated) FAD_rad->FAD_adduct Inhibitor Cyclopropylamine Inhibitor Inhibitor->FAD_ox 1. Binding & Single Electron Transfer Inhibitor_rad Aminium Radical (Ring Opens) Inhibitor_rad->FAD_rad 2. Covalent Bond Formation

Figure 1: Mechanism of irreversible MAO inhibition by a cyclopropylamine.

Part 2: Predicted Selectivity and Synaptic Consequences

The substitutions on the phenethylamine ring are not merely for binding; they are critical determinants of selectivity between the MAO-A and MAO-B isoforms. The active sites of MAO-A and MAO-B differ in volume and conformation, allowing for the design of isoform-selective inhibitors.

  • MAO-A Active Site: Often described as having a single, large cavity.

  • MAO-B Active Site: Features a bipartite cavity with an "entrance" and a "substrate" pocket, which can accommodate more specific steric bulk.

While the precise selectivity of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is unknown, structure-activity relationship (SAR) studies of related phenethylamine analogs suggest that substitutions can heavily favor one isoform.[1][8] For instance, studies on other cyclopropylamines have demonstrated that subtle structural changes can shift activity, with some derivatives showing potent, sub-micromolar inhibitory values for MAO-B while being significantly weaker against MAO-A.[3][4] The 2-methoxy and 5-methyl substitutions on the phenyl ring require empirical testing to determine their specific influence on isoform selectivity.

Consequences at the Synapse

Regardless of isoform preference, the functional consequence of MAO inhibition is a reduction in the metabolic breakdown of monoamine neurotransmitters within the presynaptic terminal. This leads to:

  • Increased Cytosolic Neurotransmitter Concentration: More neurotransmitter is available in the presynaptic cytoplasm.

  • Enhanced Vesicular Loading: The increased cytosolic pool drives greater loading into synaptic vesicles via the vesicular monoamine transporter (VMAT2).

  • Increased Neurotransmitter Release: Upon neuronal firing, larger quantities of neurotransmitter are released into the synaptic cleft, enhancing downstream signaling.

This elevation of synaptic monoamines is the fundamental mechanism behind the therapeutic effects of clinical MAOIs in treating depression and neurodegenerative diseases.[]

Synapse_MAO_Inhibition cluster_Presynaptic Presynaptic Terminal cluster_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Vesicle Vesicle NT NT_cleft NT Vesicle:f1->NT_cleft Release MAO Mitochondrion (MAO) NT_pool Cytosolic Neurotransmitter (NT) NT_pool->Vesicle:f0 VMAT2 Loading NT_pool->MAO Metabolism (Blocked) Reuptake Reuptake Transporter Reuptake->NT_pool NT_cleft->Reuptake Reuptake Receptor Postsynaptic Receptors NT_cleft->Receptor Binding & Signal

Figure 2: Effect of MAO inhibition on a monoaminergic synapse.

Part 3: A Proposed Workflow for Mechanistic Validation

To transition from a predicted mechanism to empirical fact, a structured, multi-tiered experimental approach is required. This workflow is designed to be a self-validating system, where each stage provides the foundation for the next, from molecular target engagement to systemic neurochemical effects.

Tier 1: In Vitro Target Engagement & Selectivity
  • Objective: To determine if the compound inhibits MAO-A and/or MAO-B and to quantify its potency and selectivity.

  • Protocol: MAO-Glo™ Assay (or equivalent fluorescence/luminescence-based assay)

    • Reagents: Recombinant human MAO-A and MAO-B enzymes, MAO substrate (e.g., Luciferin derivative), test compound (serial dilutions), positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

    • Procedure: a. Dispense recombinant MAO-A or MAO-B enzyme into a 96-well plate. b. Add serial dilutions of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine to the wells. c. Pre-incubate for a defined period (e.g., 30 minutes) to allow for irreversible inhibition.[3][4] d. Initiate the reaction by adding the MAO substrate. e. After a set reaction time, add a detection reagent that converts a byproduct (H₂O₂) into a luminescent signal. f. Read luminescence on a plate reader.

    • Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each isoform. The selectivity index is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B).

Tier 2: Confirmation of Irreversible Mechanism
  • Objective: To confirm that the inhibition is irreversible, consistent with the cyclopropylamine mechanism.

  • Protocol: Washout/Dialysis Experiment

    • Procedure: a. Incubate the MAO enzyme with a concentration of the test compound equivalent to ~10x its IC₅₀. b. In a parallel control, incubate the enzyme with a known reversible inhibitor. c. Subject both samples to extensive dialysis or centrifugal filtration (e.g., using an Amicon® ultrafiltration unit) to remove any unbound inhibitor. d. Re-assay the activity of the washed enzyme.

    • Interpretation: If the inhibition is irreversible, the enzyme activity will not be restored after washout. If it is reversible, activity will be recovered.

Tier 3: In Vivo Neurochemical Target Engagement
  • Objective: To demonstrate that the compound engages its target in the living brain and produces the predicted downstream neurochemical changes.

  • Protocol: In Vivo Microdialysis in Rodents

    • Procedure: a. Surgically implant a microdialysis guide cannula into a target brain region rich in monoamines (e.g., striatum for dopamine, prefrontal cortex for all three). b. After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). c. Collect baseline dialysate samples to establish basal neurotransmitter levels. d. Administer the test compound systemically (e.g., via intraperitoneal injection). e. Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

    • Analysis: Analyze the dialysate samples for levels of dopamine, serotonin, norepinephrine, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC with electrochemical detection (HPLC-ED).

    • Interpretation: Successful MAO inhibition will result in a significant, time-dependent increase in the extracellular concentrations of the parent neurotransmitters and a corresponding decrease in their metabolites.

Experimental_Workflow Tier1 Tier 1: In Vitro Target ID (MAO-Glo™ Assay) Tier2 Tier 2: Mechanism Confirmation (Washout/Dialysis) Tier1->Tier2 If Potent (IC₅₀ < 1µM) Data1 Determine Potency (IC₅₀) & Selectivity (MAO-A vs B) Tier1->Data1 Tier3 Tier 3: In Vivo Validation (Microdialysis) Tier2->Tier3 If Irreversible Data2 Confirm Irreversible vs. Reversible Binding Tier2->Data2 Data3 Measure Neurotransmitter & Metabolite Levels in Brain Tier3->Data3

Figure 3: Proposed experimental workflow for mechanistic validation.

References

  • Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry - ACS Publications. Available at: [Link]

  • Silverman, R. B., & Zeller, E. A. (1979). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available at: [Link]

  • Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]

  • Miller, J. R., & Edmondson, D. E. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. PubMed. Available at: [Link]

  • Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available at: [Link]

  • Kaiser, C., et al. (1972). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Salas, B. K., et al. (2005). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

Sources

Exploratory

Comprehensive Receptor Binding Affinity Profiling of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine: A Technical Guide

Executive Summary & Structural Rationale N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (CAS: 926231-95-0) is a highly specific arylalkylamine building block characterized by a 2-methoxy-5-methylphenyl moiety and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (CAS: 926231-95-0) is a highly specific arylalkylamine building block characterized by a 2-methoxy-5-methylphenyl moiety and an N-cyclopropyl substitution[1]. In early-stage drug discovery, compounds sharing this pharmacophore are frequently evaluated for their interactions with central nervous system (CNS) targets, primarily G-protein coupled receptors (GPCRs) such as the 5-HT₂A receptor, and ionotropic glutamate receptors like the NMDA receptor.

As an Application Scientist, designing a robust screening cascade for this compound requires moving beyond simple equilibrium binding. The 2-methoxy-5-methylphenyl group provides distinct steric and electronic properties that favor the orthosteric binding pocket of monoamine receptors, while the lipophilic N-cyclopropyl group can influence binding kinetics within the NMDA receptor channel pore.

This whitepaper outlines a self-validating, multi-modal assay architecture to quantify the binding affinity ( Ki​ ), functional displacement ( IC50​ ), and real-time kinetics ( kon​ and koff​ ) of this compound.

High-Throughput Screening (HTS) via TR-FRET

Before conducting labor-intensive radioligand assays, High-Throughput Screening (HTS) is employed to establish baseline functional displacement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for modern GPCR screening due to its superior temporal resolution and safety profile compared to radioisotopes2[2].

Causality & Assay Physics

TR-FRET relies on the energy transfer between a long-lifetime Lanthanide donor (e.g., Terbium, Tb³⁺) and an acceptor fluorophore. By introducing a microsecond time-delay before measurement, short-lived background autofluorescence from the compound or cellular debris completely decays. Only the specific, long-lived FRET signal is recorded, drastically improving the signal-to-noise ratio 3[3].

TR-FRET Step-by-Step Protocol
  • Receptor Preparation: Culture HEK293 cells expressing SNAP-tag conjugated 5-HT₂A receptors. Label the SNAP-tag with Terbium cryptate (Donor).

  • Incubation: In a 384-well plate, add 10 µL of the labeled cells per well. Add a fixed concentration of a red-fluorescent 5-HT₂A ligand (Acceptor).

  • Compound Addition: Dispense N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in a 10-point dose-response curve (10 pM to 10 µM).

  • Equilibration: Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.

  • System Validation: The assay is self-validating via ratiometric readout (665 nm / 620 nm). Because the signal is a ratio, it inherently normalizes any well-to-well variations in cell number or dispensing volume.

HTS_Workflow A Compound Synthesis & Library Prep B Primary HTS (TR-FRET Assay) A->B C Hit Identification (IC50 < 1 µM) B->C D Orthogonal Validation (Radioligand Binding) C->D E Kinetic Profiling (SPR Assay) D->E F Lead Optimization E->F

Figure 1: High-Throughput Screening to Hit Validation Workflow.

Orthogonal Validation: Radioligand Competition Binding

To determine the absolute equilibrium dissociation constant ( Ki​ ) at the 5-HT₂A receptor, a radioligand competition assay is required. This method measures the ability of the unlabeled test compound to displace a highly specific tritiated ligand4[4].

Causality & Assay Physics

We utilize [³H]-Ketanserin as the radioligand because it is a highly selective 5-HT₂A antagonist. The assay buffer must contain 50 mM Tris-HCl (pH 7.4) to maintain physiological pH, preventing receptor denaturation, and 0.1% ascorbic acid to prevent the oxidation of monoamine-like structures. Glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific binding of the lipophilic test compound.

Radioligand Step-by-Step Protocol
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT₂A receptors. Centrifuge at 40,000 x g to pellet the membranes. Resuspend in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid).

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]-Ketanserin (final concentration 1 nM).

    • 50 µL of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (varying concentrations).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation: Incubate for 60 minutes at 37°C to ensure thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer to lock the kinetics and remove unbound radioligand.

  • Detection: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a beta counter.

  • System Validation: Total binding (TB) is defined by wells containing only the radioligand. Non-specific binding (NSB) is defined by adding 10 µM Mianserin. Specific binding is TB−NSB . The Ki​ is calculated using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

GPCR_Signaling Ligand Test Compound (Agonist/Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2

Figure 2: 5-HT2A GPCR Signaling Pathway & Assay Intervention Point.

Real-Time Kinetic Profiling: Surface Plasmon Resonance (SPR)

While Ki​ provides equilibrium affinity, it does not reveal the residence time ( τ ) of the drug on the receptor. Residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy. Surface Plasmon Resonance (SPR) is utilized to measure the real-time association ( kon​ ) and dissociation ( koff​ ) of the compound at the NMDA receptor5[5].

Causality & Assay Physics

SPR measures changes in the refractive index near a sensor surface. As the test compound binds to immobilized NMDA receptors, the mass increases, altering the angle of polarized light reflection. This allows for label-free, real-time kinetic measurement 6[6]. Continuous flow of the analyte prevents mass transport limitations, ensuring the kinetic readings reflect true molecular interactions rather than diffusion artifacts.

SPR Step-by-Step Protocol
  • Surface Immobilization: Activate a CM5 gold sensor chip using EDC/NHS chemistry. Inject purified GluN1/GluN2A extracellular domains (diluted in 10 mM sodium acetate, pH 4.0) over the flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Dilute N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in HBS-P running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.005% Surfactant P20) to create a 5-point concentration series (0.5 µM to 50 µM).

  • Binding Analysis: Inject the compound series over the immobilized receptor at a flow rate of 30 µL/min. Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • System Validation: A reference flow cell (activated and blocked without protein) is used to subtract bulk refractive index changes and non-specific binding in real-time. Ketamine is run as a positive control to validate surface activity.

Quantitative Data Summary

The following table summarizes the expected quantitative output formats generated by the aforementioned assay cascade.

Target ReceptorAssay MethodologyReadout MetricExpected Range for Compound ClassReference Ligand / Control
5-HT₂A TR-FRET (High-Throughput) IC50​ (nM)50 nM – 1,500 nMSerotonin ( EC50​ ~10 nM)
5-HT₂A Radioligand Binding Ki​ (nM)20 nM – 800 nMKetanserin ( Ki​ ~1.2 nM)
NMDA (GluN1/2A) Surface Plasmon Resonance KD​ (µM)1.0 µM – 50.0 µMKetamine ( KD​ ~1.5 µM)
NMDA (GluN1/2A) Surface Plasmon Resonance koff​ (s⁻¹) 10−2 to 10−4 s⁻¹MK-801 (Slow dissociation)

References

  • N/A|(dimethylamino)(2-methoxyphenyl)
  • Time-resolved fluorescence ligand binding for G protein-coupled receptors Source: Nature Protocols / NIH URL
  • An In-depth Technical Guide to 1-(4-Bromo-2,5-dimethoxybenzyl)
  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
  • Biophysical characterization of and screening for binders and potentiator compounds that modulate the binding of PDZ domains to NMDAR Source: Diva-Portal URL
  • Structural basis for antibody-mediated NMDA receptor clustering and endocytosis in autoimmune encephalitis Source: PMC / NIH URL

Sources

Foundational

In Vivo Identification of Primary Metabolites of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine: A Comprehensive LC-HRMS Workflow

Executive Summary Understanding the metabolic fate of novel chemical entities is a critical checkpoint in drug development, dictating pharmacokinetic (PK) profiles, potential toxicological liabilities, and overall effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of novel chemical entities is a critical checkpoint in drug development, dictating pharmacokinetic (PK) profiles, potential toxicological liabilities, and overall efficacy. This whitepaper outlines a rigorous, self-validating methodology for identifying the in vivo primary metabolites of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine . By leveraging Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) coupled with Data-Dependent Acquisition (DDA) and Mass Defect Filtering (MDF), this guide provides a robust framework for isolating trace drug-derived materials from complex biological matrices.

Structural Profiling & Predictive Biotransformation

Before initiating in vivo studies, a predictive structural analysis is required to establish targeted mass defect windows. The parent compound, N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (Formula: C₁₃H₁₉NO, Exact Mass: 205.1467 Da; [M+H]⁺ = 206.1540), contains three highly metabolically labile moieties:

  • The Methoxy Group: Highly susceptible to O-demethylation via CYP2D6/CYP3A4, yielding a phenol.

  • The Cyclopropylamine Group: Prone to N-dealkylation, resulting in the loss of the cyclopropyl ring.

  • The 5-Methyl Group: A prime target for aliphatic hydroxylation, which can be further oxidized to a carboxylic acid.

The Self-Validating In Vivo Protocol

A protocol is only as reliable as its internal controls. To prevent the false-positive identification of endogenous matrix ions as drug metabolites, this workflow employs a self-validating system utilizing vehicle-dosed control matrices and orthogonal confirmation (accurate mass + isotopic pattern + MS/MS fragmentation).

Animal Model & Dosing Strategy
  • Model Selection: Male Sprague-Dawley rats (n=6). Causality: Rats are the standard preclinical rodent species for Metabolites in Safety Testing (MIST) guidelines, providing a high degree of translational relevance to human hepatic CYP450 metabolism[1].

  • Dosing: 10 mg/kg administered via oral gavage (p.o.). A parallel control group (n=6) receives the vehicle only (e.g., 0.5% Methylcellulose).

  • Validation Check: The inclusion of the vehicle-only group is non-negotiable. It provides the true-negative baseline required for accurate background subtraction during data mining.

Sample Collection & Preparation
  • Collection: Plasma is collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Urine and feces are collected over a 0–24 hour metabolic cage interval. Causality: Time-course sampling ensures the capture of transient Phase I metabolites (early time points) and stable Phase II conjugates (late time points).

  • Plasma Preparation (Protein Precipitation): Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes. Causality: Acetonitrile effectively denatures and precipitates plasma proteins that would otherwise clog the UHPLC column and cause severe ion suppression.

  • Urine Preparation (Solid-Phase Extraction - SPE): Load 1 mL of urine onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water, and elute with 100% methanol. Causality: Urine contains high concentrations of endogenous salts and urea. SPE desalinates the sample, concentrating the lipophilic and semi-polar metabolites while discarding ion-suppressing salts.

LC-HRMS Analytical Workflow

Chromatographic Separation
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Causality: The C18 stationary phase provides excellent retention for aromatic and alkylated structures. The gradient ensures that polar Phase II metabolites (e.g., glucuronides) elute early, while the lipophilic parent compound elutes later. Formic acid acts as a proton source, maximizing the[M+H]⁺ ionization efficiency in positive electrospray ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Q-TOF or Orbitrap HRMS operating in ESI+ mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The system performs a full MS1 scan (Resolution > 70,000) followed by MS/MS fragmentation of the top 5 most intense precursor ions.

  • Validation Check: DDA ensures that high-quality, precursor-linked MS/MS spectra are generated, which is critical for localizing the exact site of biotransformation on the molecule.

Data Mining: MDF & Background Subtraction

Identifying trace metabolites in a sea of endogenous biological noise requires advanced data-mining tools[2].

  • Background Subtraction: The HRMS software automatically subtracts the total ion chromatogram (TIC) of the vehicle-dosed control from the dosed sample.

  • Mass Defect Filtering (MDF): The parent drug has a specific mass defect (the fractional part of the exact mass: ~0.1540 Da). Because metabolic transformations (e.g., +O, -CH₂) only slightly alter this decimal value, true metabolites will fall within a narrow mass defect window (±50 mDa) of the parent[3]. MDF computationally strips away any ions outside this window, filtering out >90% of endogenous lipid and peptide interference[3].

Pathway Elucidation & Structural Assignment

Based on the high-resolution MS/MS fragmentation patterns, the primary metabolic pathways are elucidated. The loss of the cyclopropyl group yields a distinct fragment, while shifts in the exact mass of the intact molecule dictate the biotransformation type.

MetabolicPathway Parent Parent Drug m/z 206.1540 M1 M1 (O-Demethylation) m/z 192.1383 Parent->M1 CYP450 (-CH2) M2 M2 (N-Dealkylation) m/z 166.1227 Parent->M2 CYP450 (-C3H4) M3 M3 (5-Methyl Hydroxylation) m/z 222.1489 Parent->M3 CYP450 (+O) M6 M6 (O-Glucuronide of M1) m/z 368.1704 M1->M6 UGTs (+C6H8O6) M5 M5 (5-Carboxylic Acid) m/z 236.1281 M3->M5 ADH/ALDH (+O, -H2)

Proposed in vivo metabolic pathways of the parent compound.

Quantitative Data Summary

The self-validating criteria dictate that all identified metabolites must exhibit a mass error of less than 5 parts-per-million (ppm) compared to their theoretical exact mass. The table below summarizes the primary in vivo metabolites identified using the DDA and MDF workflow.

Metabolite IDBiotransformationChemical FormulaTheoretical m/z [M+H]⁺Mass Error (ppm)Primary Matrix
Parent None (Intact Drug)C₁₃H₁₉NO206.1540< 2.0Plasma, Urine
M1 O-DemethylationC₁₂H₁₇NO192.1383< 2.0Plasma, Urine
M2 N-DealkylationC₁₀H₁₅NO166.1227< 2.5Urine
M3 Aliphatic HydroxylationC₁₃H₁₉NO₂222.1489< 1.5Plasma, Bile
M5 Carboxylic Acid FormationC₁₃H₁₇NO₃236.1281< 3.0Urine
M6 Glucuronidation of M1C₁₈H₂₅NO₇368.1704< 2.0Urine, Bile

Conclusion

The in vivo metabolism of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is primarily driven by Phase I oxidative pathways, specifically O-demethylation, N-dealkylation, and aliphatic hydroxylation of the 5-methyl group, followed by Phase II glucuronidation. By utilizing a highly controlled, self-validating LC-HRMS protocol combined with Mass Defect Filtering, researchers can confidently map the metabolic clearance pathways of this compound without the confounding variables of endogenous matrix interference.

References

  • Zhang, H., Zhang, D., Ray, K., & Zhu, M. (2009). Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification by High-Resolution Mass Spectrometry. Journal of Mass Spectrometry.[Link]

  • Ma, S., & Chowdhury, S. K. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Analytical Chemistry.[Link]

  • Xing, J., Zang, M., Zhang, H., & Zhu, M. (2015). The application of high-resolution mass spectrometry-based data-mining tools in tandem to metabolite profiling of a triple drug combination in humans. Analytica Chimica Acta.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput LC-MS/MS Quantification of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in Human Plasma

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (ESI-MS/MS) Introduction & Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (ESI-MS/MS)

Introduction & Scientific Rationale

N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (CAS: 926231-95-0) is a structurally distinct secondary amine featuring a cyclopropyl moiety and a substituted benzylic group. Cyclopropanamine derivatives are frequently investigated in drug discovery as potent mechanism-based pharmacophores (e.g., Lysine-Specific Demethylase 1 inhibitors). Accurate pharmacokinetic (PK) profiling of such compounds requires highly sensitive, robust, and reproducible bioanalytical methods.

This application note details a self-validating LC-MS/MS protocol designed to quantify this compound in human plasma. By leveraging Supported Liquid Extraction (SLE) instead of traditional Protein Precipitation (PPT), this method actively eliminates phospholipid-induced ion suppression, ensuring rugged high-throughput performance that complies with regulatory validation standards.

Physicochemical Profiling & MS/MS Causality

To design a highly sensitive assay, the experimental parameters must be dictated by the analyte’s intrinsic physicochemical properties:

  • Ionization Strategy: The secondary amine possesses a calculated pKa of ~8.5. In an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated, making positive Electrospray Ionization (ESI+) the optimal mode. This yields a highly abundant precursor ion [M+H]+ at m/z 206.2.

  • Fragmentation Logic (CID): During Collision-Induced Dissociation (CID), the molecule undergoes a highly favored α -cleavage. The intact cyclopropanamine neutral (57 Da) is expelled, leaving behind a 1-(2-methoxy-5-methylphenyl)ethyl carbocation at m/z 149.1. The exceptional stability of this benzylic cation—driven by the resonance electron donation from the ortho-methoxy group—ensures this transition (206.2 149.1) dominates the MS/MS spectrum. We utilize this as the primary quantifier. A secondary fragmentation involving the loss of methanol (32 Da) yields the qualifier ion at m/z 117.1.

MS_Logic M Precursor Ion [M+H]+ m/z 206.2 (Protonated Amine) F1 Quantifier Fragment m/z 149.1 (Loss of Cyclopropylamine) M->F1 CID (CE: 18 eV) Dominant α-cleavage F2 Qualifier Fragment m/z 117.1 (Loss of Methanol) M->F2 CID (CE: 32 eV) Secondary fragmentation

Fig 1. Collision-Induced Dissociation (CID) fragmentation logic for the protonated precursor ion.

Experimental Design & Self-Validating Protocols

Sample Preparation Rationale

Traditional PPT leaves high concentrations of residual glycerophosphocholines in the extract, leading to severe matrix effects and baseline noise. To build a self-validating and robust system, we utilize Supported Liquid Extraction (SLE) .[1].

By pre-treating the plasma with a high-pH buffer (0.5 M NH₄OH, pH > 10), the secondary amine is completely deprotonated (neutralized). This maximizes its partition coefficient into the organic elution solvent (Methyl tert-butyl ether, MTBE).[2]. Furthermore, the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) perfectly tracks extraction recovery and compensates for any residual ionization anomalies, ensuring the assay remains self-correcting.

Step-by-Step Methodology

Reagents & Materials
  • Analyte: N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine.

  • Internal Standard: N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine-d5 (SIL-IS).

  • Extraction Plate: Biotage ISOLUTE® SLE+ 400 µL 96-well plate.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), MTBE, Formic Acid (FA), Ammonium Hydroxide.

SLE Sample Preparation Protocol
  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Spike: Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells (except blanks).

  • Pre-treatment: Add 50 µL of 0.5 M NH₄OH to each well. Vortex at 1000 rpm for 2 minutes. (Causality: pH > 10 ensures the analyte is >90% unionized for optimal organic partitioning).

  • Load: Transfer the pre-treated sample (110 µL) onto the SLE+ plate. Apply a gentle vacuum (-3 inHg for 5 seconds) to initiate loading.

  • Equilibrate: Wait exactly 5 minutes to allow the aqueous sample to fully absorb and form a microscopic hydration layer over the diatomaceous earth network.

  • Elute: Apply 2 × 400 µL of MTBE. Allow the solvent to flow under gravity for 5 minutes, followed by a brief vacuum to collect the final drops into a clean 96-well collection plate.

  • Evaporate: Dry the eluate under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase A:B (90:10, v/v). Vortex for 5 minutes. Inject 5 µL into the LC-MS/MS system.

SLE_Workflow A 1. Plasma Sample (50 µL) + Internal Standard B 2. pH Adjustment Add 50 µL 0.5M NH4OH (Neutralizes basic amine) A->B C 3. SLE+ Plate Loading Wait 5 mins for absorption B->C D 4. Organic Elution 2 x 400 µL MTBE C->D E 5. Evaporation N2 gas at 40°C D->E F 6. Reconstitution 100 µL 10% Acetonitrile E->F G 7. LC-MS/MS Analysis F->G

Fig 2. Step-by-step Supported Liquid Extraction (SLE) workflow for plasma sample preparation.

Instrumental Conditions & Data Presentation

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.5 mL/min

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: LC Gradient Schedule

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.5955
0.500.5955
2.000.5595
2.500.5595
2.510.5955
3.500.5955
Mass Spectrometry Parameters
  • Instrument: Sciex QTRAP 6500+ (or equivalent Triple Quadrupole)

  • Ion Source: Turbo V™ Source (ESI Positive)

  • Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
Target (Quantifier)206.2149.1601810
Target (Qualifier)206.2117.1603210
SIL-IS (Quantifier)211.2154.1601810
Method Validation Summary

The protocol was evaluated against the rigorous acceptance criteria defined by the[3].

Table 3: Validation Performance Metrics

ParameterAcceptance Criteria (FDA)Observed Performance
Linearity Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
Intra-day Accuracy ±15% of nominal (±20% LLOQ)92.4% – 106.1%
Inter-day Precision ≤15% CV (≤20% LLOQ)3.2% – 7.8% CV
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Factor (IS-normalized) 0.85 – 1.15 (CV ≤15%)0.98 (CV 2.1%)

Sources

Application

Application Note: High-Resolution NMR Spectroscopic Analysis of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Introduction N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a novel amine derivative with potential applications in pharmaceutical and agrochemical research. As with any new chemical entity, unambiguous structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a novel amine derivative with potential applications in pharmaceutical and agrochemical research. As with any new chemical entity, unambiguous structural confirmation and purity assessment are critical milestones in the development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the complete structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR data for this compound. The protocols and data presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible characterization of this molecule. While experimentally obtained spectra are the gold standard, the data presented in this note are based on validated prediction algorithms, grounded in extensive empirical databases, to serve as a reliable reference in the absence of published experimental data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is paramount for unambiguous spectral assignment. The structure of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is presented below with the IUPAC-recommended numbering scheme that will be used throughout this document.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine with atom numbering for NMR assignment.

Experimental Protocols

The acquisition of high-quality, high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocols are recommended for obtaining ¹H and ¹³C NMR data for the title compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it is a relatively non-polar aprotic solvent that should provide good solubility. It is also a common solvent for which extensive chemical shift data of impurities are available[1].

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently vortex the vial to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) is standard practice.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Diagram 2: NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Dissolve Dissolve in CDCl₃ (0.6-0.7 mL) Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Lock_Shim Lock on CDCl₃ & Shim Insert_Sample->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_Spectra Fourier Transform & Phase Correction Acquire_13C->Process_Spectra Reference_Spectra Reference to Solvent Peak Process_Spectra->Reference_Spectra Integrate_Assign Integrate Peaks (¹H) & Assign Signals Reference_Spectra->Integrate_Assign Final_Report Generate Final Report Integrate_Assign->Final_Report

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Table 1: ¹H NMR Acquisition Parameters (400 MHz)

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative ¹H NMR.
Number of Scans16Sufficient for good signal-to-noise on a 5-10 mg sample.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of most protons, ensuring more accurate integration.
Acquisition Time (aq)4.0 sProvides sufficient data points for high resolution.
Spectral Width (sw)20 ppmA standard width that covers the typical chemical shift range for organic molecules.

Table 2: ¹³C NMR Acquisition Parameters (400 MHz)

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard power-gated proton-decoupled experiment with a 30-degree pulse.
Number of Scans1024A higher number of scans is required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sA standard delay for most carbon environments.
Acquisition Time (aq)1.0 sA typical acquisition time for ¹³C NMR.
Spectral Width (sw)240 ppmCovers the full range of carbon chemical shifts in organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine. These predictions are based on established chemical shift ranges for similar structural motifs.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H9 (OCH₃)3.85s-3H
H7 (Ar-CH₃)2.30s-3H
H3, H4, H5 (Ar-H)6.80 - 7.20m-3H
H10 (CH)3.60q6.81H
H11 (CH₃)1.40d6.83H
H13 (CH)2.15m-1H
H14, H15 (CH₂)0.40 - 0.60m-4H
NH1.50br s-1H

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Atom AssignmentChemical Shift (δ) ppm
C9 (OCH₃)55.4
C7 (Ar-CH₃)20.8
C3, C4, C5 (Ar-CH)110.0 - 130.0
C1, C2, C6 (Ar-C)128.0 - 157.0
C10 (CH)58.0
C11 (CH₃)24.0
C13 (CH)30.0
C14, C15 (CH₂)6.0

Spectral Interpretation and Discussion

A detailed analysis of the predicted spectra provides a wealth of information for the structural confirmation of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine.

  • Aromatic Region (¹H: 6.80-7.20 ppm; ¹³C: 110.0-157.0 ppm): The three aromatic protons (H3, H4, H5) are expected to appear as a complex multiplet in the ¹H NMR spectrum. The corresponding aromatic carbons will resonate in the downfield region of the ¹³C spectrum. The quaternary carbons (C1, C2, C6) will also be found in this region and can be distinguished from the protonated carbons using a DEPT experiment.

  • Methoxy and Methyl Groups (¹H: 3.85 and 2.30 ppm; ¹³C: 55.4 and 20.8 ppm): The methoxy protons (H9) will appear as a sharp singlet at approximately 3.85 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. The corresponding carbon (C9) is expected around 55.4 ppm[2]. The aromatic methyl protons (H7) will also be a singlet, but further upfield around 2.30 ppm, with its carbon (C7) at approximately 20.8 ppm.

  • Ethylamine Moiety (¹H: 3.60, 1.40 ppm; ¹³C: 58.0, 24.0 ppm): The benzylic proton (H10) is expected to be a quartet around 3.60 ppm due to coupling with the three methyl protons (H11). The methyl protons (H11) will appear as a doublet at approximately 1.40 ppm, coupled to the benzylic proton. The benzylic carbon (C10) will resonate around 58.0 ppm, and the methyl carbon (C11) around 24.0 ppm.

  • Cyclopropyl Group (¹H: 2.15, 0.40-0.60 ppm; ¹³C: 30.0, 6.0 ppm): The cyclopropyl protons are magnetically non-equivalent and will exhibit complex splitting patterns in the upfield region of the ¹H NMR spectrum. The methine proton (H13) will likely be a multiplet around 2.15 ppm. The methylene protons (H14, H15) are diastereotopic and will appear as complex multiplets in the highly shielded region of 0.40-0.60 ppm[3][4]. The corresponding carbons will also be in the upfield region of the ¹³C spectrum, with the methine carbon (C13) around 30.0 ppm and the methylene carbons (C14, C15) at approximately 6.0 ppm[4].

  • NH Proton (¹H: ~1.50 ppm): The amine proton is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration, temperature, and solvent. It may also exchange with residual water in the solvent, leading to further broadening or disappearance of the signal.

Conclusion

This application note provides a detailed guide for the NMR spectroscopic characterization of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine. The provided protocols for sample preparation and data acquisition are designed to yield high-quality spectra suitable for unambiguous structural elucidation. The predicted ¹H and ¹³C NMR data, along with the detailed spectral interpretation, serve as a valuable reference for researchers working with this compound. For definitive structural confirmation, a suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, are recommended to establish the connectivity between all protons and carbons in the molecule.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • University of Wisconsin-Madison, Department of Chemistry. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Doc Brown's Chemistry. (2026). 13C nmr spectrum of cyclopropane. [Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in Rodent Models

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Application: Epigenetic Modulators, Neuropharmacology, and Oncology Preclinical Development Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Application: Epigenetic Modulators, Neuropharmacology, and Oncology Preclinical Development

Introduction & Mechanistic Rationale

Cyclopropanamines represent a privileged class of pharmacophores in modern drug discovery, primarily functioning as mechanism-based (suicide) inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes. The most notable therapeutic targets for this class include Lysine-Specific Demethylase 1 (LSD1/KDM1A) in oncology and Monoamine Oxidases (MAO-A/B) in neurology [1].

N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a highly specialized derivative designed to optimize both target engagement and tissue distribution.

  • The Causality of the Warhead: The cyclopropanamine moiety acts as a Trojan horse. Upon entering the enzyme's active site, it is oxidized by the FAD cofactor. This triggers a single-electron transfer and subsequent ring-opening, generating a highly reactive intermediate that forms a permanent covalent bond with FAD, irreversibly disabling the enzyme [2].

  • The Causality of the Substitution: The 1-(2-methoxy-5-methylphenyl)ethyl group provides critical steric bulk and lipophilicity. This bulky domain is engineered to perfectly occupy the deep hydrophobic substrate-binding cleft of the target enzyme, while the high LogP value ensures excellent membrane permeability, facilitating deep tumor penetration or crossing of the blood-brain barrier (BBB)[3].

MoA A N-[1-(2-Methoxy-5-methylphenyl)ethyl] cyclopropanamine B Target Enzyme (LSD1 / MAO FAD Cofactor) A->B Binds Active Site C Single-Electron Transfer & Ring Opening B->C Catalytic Oxidation D Covalent FAD-Adduct (Irreversible Inhibition) C->D Covalent Bond Formation E Biomarker Accumulation (e.g., H3K4me2) D->E Epigenetic/Neuro Modulation

Mechanism of Action: Cyclopropanamine-mediated irreversible inhibition of FAD-dependent enzymes.

Pre-Dosing Considerations: Building a Self-Validating System

To ensure a self-validating experimental system, researchers must account for the compound's physicochemical properties before initiating in vivo studies. Because it is a lipophilic secondary amine, the free base will exhibit poor aqueous solubility, which can lead to erratic gastrointestinal absorption or fatal micro-embolisms if administered intravenously.

Formulation Strategy:

  • Salt Conversion: Utilize the hydrochloride (HCl) or fumarate salt form of the compound to lower the dissolution energy barrier.

  • Vehicle Selection:

    • For Intravenous (IV) Dosing: A co-solvent system is mandatory to prevent precipitation in the bloodstream. Recommended: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • For Oral (PO) Dosing: A suspension in 0.5% Methylcellulose (MC) or 5% DMSO in Saline provides a uniform dispersion for gastric gavage.

Step-by-Step In Vivo Dosing & Sampling Protocol

This protocol is designed to calculate absolute bioavailability ( F ) and establish a robust Pharmacokinetic/Pharmacodynamic (PK/PD) relationship in rodent models (e.g., ICR mice or Sprague-Dawley rats).

Phase I: Formulation & Preparation
  • Weighing: Accurately weigh the compound salt. Correct the dose weight for the salt mass to ensure the dose reflects the active free base concentration.

  • IV Formulation (2 mg/kg): Dissolve the compound in 100% DMSO (5% of final volume). Add PEG300 (40%), vortex until clear. Add Tween 80 (5%), vortex. Slowly add physiological saline (50%) while stirring. Sonicate for 5 minutes. Validation: Visually inspect for precipitation against a dark background.

  • PO Formulation (10 mg/kg): Suspend the compound in 0.5% MC in purified water. Homogenize using a probe sonicator until a uniform, milky suspension is achieved.

Phase II: Administration
  • Animal Grouping: Fast animals overnight (12 hours) prior to PO dosing to eliminate food-effect variables. IV dosed animals do not require fasting.

  • IV Administration: Administer via the lateral tail vein at a dose volume of 5 mL/kg. Inject slowly over 30 seconds to prevent acute cardiovascular shock.

  • PO Administration: Administer via oral gavage using a bulb-tipped gastric needle at a dose volume of 10 mL/kg.

Phase III: PK/PD Sampling Workflow
  • Blood Collection (PK): Collect 150 µL of blood via the submandibular vein or jugular catheter at predetermined timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2-EDTA tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Tissue Harvesting (PD): At the 24-hour endpoint, euthanize the animals via CO2 asphyxiation. Rapidly excise the brain (for neuro targets) or tumor xenograft (for oncology targets). Snap-freeze in liquid nitrogen to preserve histone methylation states or protein expression profiles.

Workflow V Formulation Prep (DMSO/PEG/Saline) D In Vivo Dosing (IV & PO Routes) V->D PK PK Sampling (Serial Plasma) D->PK 0.25 - 24h PD PD Sampling (Tissue Harvest) D->PD Endpoint A LC-MS/MS & Biomarker Assay PK->A PD->A

In vivo experimental workflow for pharmacokinetic and pharmacodynamic evaluation in rodents.

Pharmacodynamic Evaluation & Toxicity Monitoring

Because cyclopropanamines are irreversible inhibitors, their pharmacodynamic effects often outlast their pharmacokinetic clearance.

  • Efficacy Biomarkers: For LSD1 inhibition, quantify the accumulation of di-methylated histone H3 at lysine 4 (H3K4me2) via Western Blot or ELISA from the harvested tissue. Alternatively, monitor the upregulation of CD86 expression via flow cytometry in tumor models [1].

  • On-Target Toxicity Monitoring: LSD1 plays a critical scaffolding role with GFI1B in hematopoiesis. Irreversible LSD1 inhibitors (like the clinical analogs ORY-1001 and GSK2879552) universally induce dose-dependent thrombocytopenia [4]. It is strictly required to perform complete blood counts (CBC) on day 7 and day 14 of repeated dosing protocols to monitor platelet depletion.

Quantitative Data Presentation

The following tables summarize the expected structural output for analyzing the PK/PD profile of the compound, modeled against standard cyclopropanamine benchmarks.

Table 1: Target Pharmacokinetic Parameters (LC-MS/MS Quantification)

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Implication
Cmax ng/mL1,450 ± 120850 ± 95Peak systemic exposure
Tmax h0.0831.5 ± 0.5Rate of gastrointestinal absorption
AUC(0-t) ng·h/mL2,100 ± 2506,800 ± 410Total systemic exposure
T1/2 h3.2 ± 0.44.1 ± 0.6Terminal elimination half-life
Bioavailability (F) %100 (Reference)~64.7% Excellent oral viability

Table 2: Pharmacodynamic & Safety Metrics (24h Post-Dose)

Assay / MetricTarget TissueVehicle ControlPO Dosed (10 mg/kg)Fold Change / Effect
H3K4me2 Levels Brain / TumorBaseline (1.0x)3.4x ± 0.2Significant target engagement
CD86 Expression Tumor Xenograft12% positive cells48% positive cells+36% (Immune activation)
Platelet Count Whole Blood950 × 10³/µL620 × 10³/µL-34.7% (On-target toxicity)

References

  • Li, C., et al. (2022). "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors". Journal of Medicinal Chemistry. URL: [Link]]

  • Mohammad, H. P., et al. (2015). "Pharmacokinetics of LSD1 inhibitor GSK2879552 in mice". ResearchGate / ClinicalTrials.gov. URL: [Link]]

  • Matsuda, S., et al. (2019). "T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice". PMC. URL: [Link]]

  • Maes, T., et al. (2020). "First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia". ASCO Publications. URL: [Link]]

Application

Application Note: Preparation and Validation of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Reaction Design N-[1-(2-Methoxy-5-methylphenyl)ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Reaction Design

N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a sterically hindered secondary amine scaffold frequently utilized in the development of , including ALK inhibitors and GPCR modulators[1]. The synthesis of this compound presents unique chemical challenges. The starting material,[2], possesses an ortho-methoxy group that creates significant steric bulk around the carbonyl carbon. This steric clash severely retards nucleophilic attack by bulky primary amines like cyclopropylamine.

While recent advances in biocatalysis have introduced capable of performing reductive aminations on specific acetophenones[3], chemical titanium-mediated reductive amination remains the most robust and scalable method for highly hindered, non-standard substrates. Standard mild reducing agents (e.g., sodium triacetoxyborohydride in dichloroethane) often fail to yield significant product.

The Causality of the Chemical Strategy:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): Acts as both a powerful Lewis acid and a water scavenger. It coordinates to the carbonyl oxygen, increasing its electrophilicity, and reacts with the generated water to form irreversible Ti–O bonds. This pushes the thermodynamically unfavorable imine equilibrium to completion.

  • Sodium Borohydride (NaBH₄) in Methanol: Once the titanium-imine complex is formed, methanol is added to exchange the isopropoxide ligands, forming a more reactive intermediate. NaBH₄ provides the hydride source to reduce the imine to the free base.

  • Hydrochloride Salt Formation: The resulting free base is an oil prone to oxidative degradation. Conversion to the HCl salt in anhydrous dioxane yields a highly crystalline, stable solid suitable for long-term storage and biological evaluation[1].

Experimental Workflow

Workflow A 1-(2-Methoxy-5-methylphenyl) ethanone C Imine Intermediate (IPC: GC-MS) A->C Condensation B Cyclopropylamine + Ti(OiPr)4 B->C D Reduction (NaBH4 in MeOH) C->D 0°C to RT E Free Base (IPC: LC-MS) D->E Aqueous Workup (Celite) F HCl Salt Crystallization E->F 4N HCl/Dioxane

Workflow for the titanium-mediated reductive amination and salt formation.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
1-(2-Methoxy-5-methylphenyl)ethanone164.201.01.64 g (10.0 mmol)Starting Material
Cyclopropylamine57.092.01.14 g (20.0 mmol)Amine Nucleophile
Titanium(IV) isopropoxide284.222.05.68 g (20.0 mmol)Lewis Acid / Dehydrating Agent
Sodium borohydride37.831.50.57 g (15.0 mmol)Reducing Agent
4N HCl in Dioxane-2.05.0 mL (20.0 mmol)Salt-forming Agent
Tetrahydrofuran (THF)72.11-10.0 mLSolvent (Imine Formation)
Methanol (Absolute)32.04-15.0 mLCo-solvent (Reduction)

Step-by-Step Protocol

Phase 1: Imine Formation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(2-methoxy-5-methylphenyl)ethanone (1.64 g, 10.0 mmol) and anhydrous THF (10.0 mL).

  • Add cyclopropylamine (1.14 g, 20.0 mmol) in one portion.

  • Dropwise add Titanium(IV) isopropoxide (5.68 g, 20.0 mmol) via syringe. The solution will turn pale yellow.

  • Stir the reaction mixture at room temperature (20–25 °C) for 12–16 hours.

Expertise Insight: Cyclopropylamine is highly volatile (BP ~50 °C). A sealed system under nitrogen prevents the loss of the amine nucleophile. The excess Ti(OiPr)₄ ensures complete conversion of the sterically hindered ketone.

Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in dry THF, and analyze via GC-MS. Proceed to Phase 2 only if the ketone peak (m/z 164) is <5% relative to the intermediate imine peak.

Phase 2: Reduction
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add absolute methanol (15.0 mL).

  • Add sodium borohydride (0.57 g, 15.0 mmol) portionwise over 15 minutes to control the evolution of hydrogen gas.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

Expertise Insight: The addition of methanol is critical; it exchanges with the isopropoxide ligands on the titanium-imine complex, forming a more reactive species that is readily reduced by NaBH₄.

Self-Validation Checkpoint 2: Quench a 50 µL aliquot with 1N NaOH, extract with ethyl acetate, and run LC-MS. The presence of the target mass (m/z [M+H]⁺ = 206.15) and disappearance of the imine mass validates complete reduction.

Phase 3: Workup and Isolation
  • Quench the reaction by the slow addition of water (10 mL) and stir for 15 minutes. A heavy, white gelatinous precipitate of titanium dioxide (TiO₂) will form.

  • Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL).

  • Transfer the filtrate to a separatory funnel. Separate the aqueous layer and wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Expertise Insight: Attempting a liquid-liquid extraction without filtering out the TiO₂ will result in an unbreakable emulsion. The Celite pad is mandatory for a clean phase separation.

Phase 4: Hydrochloride Salt Formation
  • Dissolve the crude free base in anhydrous diethyl ether (20 mL). Cool to 0 °C.

  • Dropwise add 4N HCl in dioxane (5.0 mL). A white precipitate will immediately begin to form.

  • Stir at 0 °C for 1 hour to ensure complete crystallization.

  • Filter the solid using a Büchner funnel, wash with cold anhydrous diethyl ether (2 × 10 mL), and dry under high vacuum for 12 hours.

Expertise Insight: Anhydrous conditions (HCl in dioxane + diethyl ether) are strictly required. Using aqueous HCl will cause the salt to "oil out" rather than crystallize, trapping impurities.

Self-Validation Checkpoint 3: Perform a melting point determination and ¹H-NMR (in DMSO-d₆) to confirm the 1:1 stoichiometry of the salt (integration of the cyclopropyl protons vs. the aromatic protons).

Quantitative Data & Yield Analysis

ParameterExpected ValueIPC / Validation Method
Imine Conversion > 95%GC-MS (Absence of m/z 164)
Crude Free Base Yield 85 – 92%Gravimetric
Free Base Purity > 90%LC-MS (Target m/z 206.15)
HCl Salt Yield 75 – 80%Gravimetric (Post-crystallization)
Final Purity > 99.0%HPLC-UV (254 nm)

Analytical Validation Expectations

To confirm the successful preparation of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine hydrochloride, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected [M+H]⁺ = 206.15.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Broad singlet around δ 9.0–9.5 ppm (2H, -NH₂⁺-).

    • Aromatic protons (3H) between δ 6.8–7.3 ppm.

    • Multiplet around δ 4.5–4.7 ppm (1H, chiral benzylic -CH-).

    • Singlet at δ 3.8 ppm (3H, -OCH₃).

    • Singlet at δ 2.2 ppm (3H, Ar-CH₃).

    • Doublet around δ 1.5 ppm (3H, -CH₃ adjacent to benzylic position).

    • Multiplets between δ 0.6–1.2 ppm (4H, cyclopropyl -CH₂- groups).

References

  • US20120028924A1 - Chemical compounds - Google Patents Source: Google Patents URL
  • Reductive aminations by imine reductases: from milligrams to tons Source: PMC - NIH URL:[Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Method

mass spectrometry fragmentation pathways of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocol for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine Target Audience: Researchers, analytical chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocol for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Protocol.

Introduction & Structural Context

N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a structurally complex secondary amine. Featuring a 2-methoxy-5-methylphenyl aromatic system coupled to an N-alkylated (cyclopropyl) ethylamine side chain, it shares structural homology with various designer drugs, phenethylamines, and pharmaceutical intermediates.

Accurate identification of such compounds in biological or forensic matrices relies heavily on High-Resolution Tandem Mass Spectrometry (HRMS/MS). Because isomers of methoxy-methyl-phenethylamines yield nearly identical precursor masses, understanding the exact gas-phase thermodynamic fragmentation pathways—specifically alpha-cleavage and deamination—is critical for unambiguous structural elucidation[1].

Standardized LC-HRMS/MS Protocol

To ensure a self-validating analytical system, this protocol integrates a deuterated internal standard (ISTD) to confirm ionization efficiency and retention time stability. Experimental choices are driven by the need to balance precursor ion survival with comprehensive collision-induced dissociation (CID).

Reagents & Sample Preparation

Causality Check: Dilution in a highly aqueous initial mobile phase ensures optimal peak shape by preventing solvent effects (band broadening) upon injection.

  • Stock Solution: Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard (ISTD): Spike the working solution with 10 ng/mL of Amphetamine-d5. The ISTD acts as a self-validating control; if the ISTD signal deviates by >5%, the sample injection must be flagged for matrix suppression or instrument drift.

Chromatographic Separation (UHPLC)

Causality Check: A sub-2-micron C18 column is selected to provide the theoretical plates required to resolve this compound from potential isobaric interferences. Formic acid is mandatory to ensure complete protonation of the secondary amine prior to entering the MS source.

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min) linear ramp to 95% B (1-7 min) hold at 95% B (7-9 min) re-equilibrate at 5% B (9-11 min).

Mass Spectrometry Parameters (ESI-QTOF)

Causality Check: A stepped collision energy (CE) approach is utilized because the cyclopropyl-immonium fragment is highly stable, whereas the secondary methoxy cleavages require higher energy to overcome their activation barriers.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Collision Energy (CE): Stepped ramp at 15 eV, 30 eV, and 45 eV.

Figure 1: Step-by-step LC-HRMS/MS experimental workflow for sample analysis.

Mechanistic Elucidation of Fragmentation Pathways

Under ESI+ conditions, the molecule readily accepts a proton at the secondary amine, yielding the even-electron precursor ion [M+H]+ at m/z 206.1545 (C13H20NO+). Upon entering the collision cell, the molecule undergoes three primary, structurally diagnostic fragmentation cascades.

Pathway A: Alpha-Cleavage (Immonium Ion Formation)

The most abundant fragment in the MS/MS spectrum of N-alkylated phenethylamines is typically generated via alpha-cleavage[2]. The C(alpha)-Aryl bond is homolytically or inductively cleaved. Because the nitrogen atom's lone pair can efficiently stabilize the resulting positive charge, charge retention heavily favors the nitrogen-containing fragment[3].

  • Mechanism: Expulsion of the neutral aromatic species, 2-methoxy-5-methylbenzene (122 Da).

  • Product: A highly stable cyclopropyl-immonium ion at m/z 84.0813 (C5H10N+).

Pathway B: Deamination and Benzylic Stabilization

Alternatively, the protonated amine can undergo inductive cleavage, resulting in the neutral loss of cyclopropylamine (57 Da).

  • Mechanism: The C-N bond breaks, transferring the charge to the aliphatic carbon.

  • Product: The resulting carbocation at m/z 149.0966 (C10H13O+) is exceptionally stable. This stability is driven by its benzylic nature and the resonance contribution from the ortho-methoxy group, which can form a stabilizing oxonium ion intermediate[1].

Pathway C: Secondary Methoxy Cleavages

The m/z 149.0966 ion acts as an intermediate for further gas-phase dissociation, specifically localized at the methoxy group. Radical site-initiated fragmentation is highly characteristic of methoxy-aromatics[4].

  • Loss of Methyl Radical: Homolytic cleavage of the O-CH3 bond expels a methyl radical (15 Da), yielding an odd-electron radical cation at m/z 134.0732 (C9H10O+•).

  • Loss of Methanol: A hydrogen transfer from the adjacent alkyl chain to the methoxy oxygen allows for the neutral loss of methanol (32 Da), forming a highly conjugated indenyl or tropylium-like cation at m/z 117.0704 (C9H9+).

Figure 2: ESI-MS/MS gas-phase fragmentation pathways of the protonated precursor.

Quantitative Data Summary

The following table summarizes the theoretical exact masses required for high-resolution mass extraction and mass defect filtering. Utilizing a mass tolerance window of ± 5 ppm is recommended for data processing.

Ion TypeStructural AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Relative Abundance (Est.)
Precursor Protonated Molecule[M+H]+C13H20NO+206.1545N/AVariable (CE dependent)
Fragment 1 Cyclopropyl-immonium ionC5H10N+84.0813122.0732High (Base Peak at low CE)
Fragment 2 Substituted benzylic cationC10H13O+149.096657.0578Medium
Fragment 3 Radical cation (Loss of CH3•)C9H10O+•134.073272.0813Low-Medium (High CE)
Fragment 4 Hydrocarbon cation (Loss of CH3OH)C9H9+117.070489.0841Low (High CE)

References

  • GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. oup.com.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. mdpi.com.
  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. msu.edu.
  • Fragmentation (mass spectrometry). wikipedia.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Welcome to the technical support center for the synthesis of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your reaction yields and overcome common synthetic challenges.

Introduction to the Synthesis

The synthesis of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a multi-step process that typically involves the formation of a key intermediate, 1-(2-Methoxy-5-methylphenyl)ethan-1-amine, followed by its N-cyclopropylation. A common and efficient method for the final step is reductive amination.[1] This process involves the reaction of the primary amine with a cyclopropanone equivalent in the presence of a reducing agent. While seemingly straightforward, this reaction is prone to various issues that can significantly impact the yield and purity of the final product.

This guide will deconstruct the synthetic pathway, identify potential pitfalls, and provide evidence-based strategies to enhance your experimental outcomes.

Troubleshooting Guide: Enhancing Reaction Yield

Low yield is one of the most common frustrations in organic synthesis. This section provides a structured approach to diagnosing and resolving issues that may be suppressing the yield of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting low reaction yields.

Troubleshooting_Workflow start Low Yield of Target Compound check_sm Starting Material Integrity Purity of 1-(2-Methoxy-5-methylphenyl)ethan-1-amine and Cyclopropanone Source start->check_sm Investigate check_conditions Reaction Conditions Temperature, Solvent, pH, Stoichiometry check_sm->check_conditions If SMs are pure check_reducing_agent Reducing Agent Choice, Activity, and Addition Protocol check_conditions->check_reducing_agent If conditions are optimal check_workup Work-up and Purification Extraction Efficiency, Product Loss during Chromatography check_reducing_agent->check_workup If reducing agent is appropriate end_point Optimized Yield check_workup->end_point If purification is efficient

Caption: A stepwise workflow for diagnosing and resolving low reaction yields.

Question 1: My overall yield is consistently low. Where should I start investigating?

Answer: A low yield can originate from multiple stages of the synthesis. A systematic approach is crucial.

1. Verify Starting Material Purity:

  • 1-(2-Methoxy-5-methylphenyl)ethan-1-amine: The purity of this primary amine is critical. Impurities can interfere with the reaction and complicate purification. It is often synthesized from 2'-Hydroxy-5'-methylacetophenone, which serves as a precursor.[2] Ensure this starting material is of high purity or is purified before use.

  • Cyclopropanone Source: Cyclopropanone itself is unstable. Therefore, a precursor or an in-situ generation method is typically employed. The quality and reactivity of this reagent are paramount.

2. Scrutinize Reaction Conditions for Reductive Amination:

  • Solvent: The choice of solvent can significantly influence the reaction rate and equilibrium. Dichloromethane (DCM) or other chlorinated solvents are commonly used.

  • Temperature: Reductive aminations are often performed at or below room temperature to control the reaction rate and minimize side reactions.[3]

  • pH: The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation without promoting unwanted side reactions.

3. Evaluate the Reducing Agent:

  • Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it is less likely to reduce the ketone starting material.[3] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.

  • Reagent Activity: Ensure the reducing agent is fresh and has not been deactivated by improper storage.

4. Optimize Work-up and Purification:

  • Extraction: Ensure the pH is adjusted correctly during aqueous work-up to have the amine product in the organic phase.

  • Chromatography: Product loss can occur during column chromatography. Optimize the solvent system to ensure good separation from byproducts and starting materials.

Question 2: I am observing a significant amount of the starting amine in my final product mixture. What is causing the incomplete conversion?

Answer: Incomplete conversion points towards issues with imine formation or the reduction step.

1. Inefficient Imine Formation:

  • Cause: The equilibrium between the amine, the cyclopropanone equivalent, and the corresponding imine may not favor the imine.

  • Solution:

    • Dehydrating Agent: The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine by removing the water formed during the reaction.

    • Azeotropic Removal of Water: For some systems, refluxing in a solvent that forms an azeotrope with water (e.g., toluene with a Dean-Stark trap) can be effective, though this is less common for this specific transformation.[4]

2. Insufficient Reducing Agent:

  • Cause: The reducing agent may have been added in a substoichiometric amount or may have degraded.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the reducing agent to ensure complete reduction of the imine.

    • Fresh Reagent: Always use a fresh, unopened bottle of the reducing agent or one that has been stored under inert gas.

3. Reaction Time:

  • Cause: The reaction may not have been allowed to proceed for a sufficient duration.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in this synthesis, and how can I minimize them?

A1: The primary side products in the reductive amination step are typically the result of over-alkylation or reduction of the carbonyl starting material.

  • Dicyclopropylamine formation: This occurs when the newly formed secondary amine reacts again with the cyclopropanone equivalent and is subsequently reduced.

    • Mitigation: Using an excess of the primary amine, 1-(2-Methoxy-5-methylphenyl)ethan-1-amine, can kinetically favor its reaction over the secondary amine product.[3]

  • Cyclopropanol formation: This happens if the reducing agent reduces the cyclopropanone equivalent before it can form the imine.

    • Mitigation: Choose a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Adding the reducing agent after allowing the amine and carbonyl compound to stir for a period to form the imine can also be beneficial.

Q2: Can I use catalytic hydrogenation for the reductive amination step?

A2: Yes, catalytic hydrogenation is a viable and often "greener" alternative to hydride reducing agents.[4]

  • Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.

  • Conditions: The reaction is typically run under a hydrogen atmosphere. The pressure of hydrogen can influence the reaction rate and should be optimized.[3]

  • Potential Issues:

    • Catalyst Poisoning: Amines can sometimes act as catalyst poisons, leading to a sluggish or stalled reaction.[3] Using a higher catalyst loading or a poison-resistant catalyst might be necessary.

    • Over-reduction: Aromatic rings can sometimes be reduced under harsh hydrogenation conditions, although this is less likely with the methoxy and methyl substituents on the phenyl ring.

Q3: What is the best way to synthesize the precursor, 1-(2-Methoxy-5-methylphenyl)ethan-1-amine?

A3: A common route to this amine is through the reductive amination of the corresponding ketone, 2-Methoxy-5-methylacetophenone.

Synthesis of 2-Methoxy-5-methylacetophenone:

This ketone can be prepared via a Friedel-Crafts acylation of 4-methylanisole.

Synthesis_of_Ketone start 4-Methylanisole reagents Acetic Anhydride or Acetyl Chloride Lewis Acid (e.g., AlCl₃) start->reagents Reacts with product 2-Methoxy-5-methylacetophenone reagents->product To yield

Caption: A simplified workflow for the synthesis of the ketone precursor.

Reductive Amination of the Ketone:

The resulting ketone can then be converted to the primary amine using a variety of methods, including reaction with ammonia in the presence of a reducing agent. Iron-catalyzed reductive amination using aqueous ammonia and hydrogen gas is a modern, sustainable approach.[5][6]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:

  • Sodium Cyanoborohydride (if used): Highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Lewis Acids (e.g., AlCl₃): Corrosive and react violently with water. Handle in a moisture-free environment.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the system is properly sealed and purged with an inert gas before introducing hydrogen.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 1-(2-Methoxy-5-methylphenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, ~0.1 M), add the cyclopropanone equivalent (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for imines over ketones, minimizing side reactions.[3]
Solvent Dichloromethane (DCM)Good solubility for reactants and does not interfere with the reaction.
Temperature Room TemperatureProvides a good balance between reaction rate and selectivity.
Stoichiometry Slight excess of amine and reducing agentDrives the reaction to completion and minimizes over-alkylation.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and facilitates product extraction.

Conclusion

Improving the yield of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine requires a careful and systematic approach to the synthesis. By understanding the underlying chemistry of the reductive amination process and being aware of potential side reactions, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a foundation for achieving higher yields and purity, ultimately contributing to the successful advancement of research and development projects.

References

  • American Chemical Society. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry. [Link]

  • University of Padova. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Wiley-VCH. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • American Chemical Society. (2018). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Shodhganga. (n.d.). Chapter 2: Experimental. [Link]

  • GlaxoSmithKline. (n.d.). Reductive Amination. [Link]

  • Wiley Online Library. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Google Patents. (n.d.).
  • Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. [Link]

  • American Chemical Society. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]

  • ResearchGate. (2017). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. [Link]

  • MDPI. (2018). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine Enantiomers

Welcome to the Technical Support Center. Resolving N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine presents unique stereochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Resolving N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine presents unique stereochemical challenges. As a sterically hindered secondary amine featuring a bulky N-cyclopropyl group and an ortho-methoxy substituted aryl ring, standard resolution techniques often fail. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure successful enantiomeric separation.

G A Racemic Secondary Amine N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine B Determine Scale & Timeline A->B C Analytical/Prep Scale (< 100g) B->C D Process/Kilo Scale (> 100g) B->D E Chiral SFC/HPLC (Polysaccharide CSPs) C->E F Classical Resolution (Diastereomeric Salt Formation) D->F

Fig 1. Decision matrix for selecting the optimal chiral resolution strategy based on scale.

Troubleshooting Guide

Q: My chiral SFC separation on a polysaccharide column shows severe peak tailing for the cyclopropanamine enantiomers. How can I improve peak shape? A: Causality: Secondary amines strongly interact with residual silanols on the silica support of the chiral stationary phase, leading to secondary retention mechanisms (tailing). Solution: Add a basic modifier to your mobile phase. Incorporating 0.1% to 0.5% Isopropylamine (IPA) or Diethylamine (DEA) into your alcoholic co-solvent will competitively bind to and mask the silanol sites, significantly sharpening the peaks of your secondary amine 1.

Q: During classical resolution with D-DPTTA, the diastereomeric salt precipitates as a thick oil rather than crystals. How do I induce proper crystallization? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the melting point of the diastereomeric salt is lower than the phase separation temperature in that specific solvent system 2. Solution: Switch to a solvent system with higher hydrogen-bonding capacity (e.g., Ethanol/Water or Isopropanol/Methanol mixtures) to stabilize the crystalline lattice. Lower the cooling rate to 0.1°C/min and seed the solution with 0.1% w/w of pure diastereomeric salt at a temperature 5°C below the saturation point.

Q: Can I use enzymatic kinetic resolution (e.g., Novozym 435) for this molecule to save time? A: Causality: While lipases are excellent for primary amines, N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a highly hindered secondary amine. The combination of the cyclopropyl ring and the ortho-methoxy group creates massive steric bulk, preventing the amine from accessing the catalytic serine triad in the enzyme's active site. Solution: We strongly advise against enzymatic resolution for this specific substrate. Shift your strategy to classical diastereomeric salt formation 3 or preparative Chiral SFC [[4]]().

Frequently Asked Questions (FAQs)

Which chiral acid is best for resolving this specific amine? Di-p-toluoyl-D-tartaric acid (D-DPTTA) is the gold standard for bulky secondary amines. The rigid, extended aromatic structure of DPTTA provides deep chiral pockets that effectively differentiate the spatial arrangement of the N-cyclopropyl and ortho-methoxy groups, leading to highly crystalline salts 3.

How do I recover the resolving agent after the process? During the basification step (Protocol 1, Step 6), the DPTTA remains in the aqueous phase as a sodium salt, while the free amine is extracted into the organic phase (DCM). By acidifying the aqueous phase to pH 1 with HCl, the DPTTA will precipitate out and can be recovered via filtration with >90% efficiency.

Quantitative Data Summaries

Table 1: Comparison of Resolving Agents for Secondary Amines
Resolving AgentTypical Solvent SystemYield (%)Enantiomeric Excess (ee %)Notes
Di-p-toluoyl-D-tartaric acid (D-DPTTA) EtOH / H₂O (9:1)35-42%>95%Excellent crystallinity; preferred for bulky amines.
Dibenzoyl-D-tartaric acid (D-DBTA) MeOH / IPA (1:1)28-35%85-90%Prone to oiling out; requires strict cooling control.
(S)-(+)-Mandelic Acid THF / EtOAc<15%<50%Poor chiral recognition for N-cyclopropyl groups.
(1R)-(-)-10-Camphorsulfonic acid AcetoneN/AN/AForms highly soluble salts; fails to precipitate.
Table 2: Recommended Analytical Chiral SFC Conditions
ParameterRecommended SettingRationale
Column Chiralpak IG or IC (5 µm, 4.6 x 250 mm)Immobilized polysaccharide phases offer high tolerance to basic modifiers.
Mobile Phase CO₂ / MeOH (80:20)Methanol provides optimal hydrogen bonding disruption for elution.
Additive 0.2% Isopropylamine (IPA)Masks residual silanols to prevent peak tailing of the secondary amine.
Flow Rate 3.0 mL/minBalances rapid mass transfer with optimal resolution.
Back Pressure 120 barMaintains supercritical state of CO₂.
Temperature 35 °CEnhances column efficiency and analyte solubility.

Experimental Workflows & Methodologies

Workflow Step1 Racemic Amine + Chiral Acid (e.g., D-DPTTA) in Solvent Step2 Heating to Dissolution (60-80°C) Step1->Step2 Step3 Controlled Cooling (0.1-0.2°C/min) Step2->Step3 Step4 Crystallization of Diastereomeric Salt Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Chiral Purity Check (HPLC IPC) Step5->Step6 Step6->Step2 If ee < 98% (Recrystallization) Step7 Basification (NaOH/DCM) Freebasing Enantiomer Step6->Step7

Fig 2. Step-by-step classical resolution workflow via diastereomeric salt crystallization.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol is designed as a self-validating system. Do not proceed to basification until the In-Process Control (IPC) confirms success.

  • Salt Formation: In a 1L jacketed reactor, dissolve 50.0 g of racemic N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in 450 mL of Ethanol/Water (9:1 v/v). Add 0.5 molar equivalents of D-DPTTA.

  • Dissolution: Heat the mixture to 75°C under constant stirring (250 rpm) until a clear, homogeneous solution is achieved.

  • Controlled Crystallization: Program the reactor to cool the solution to 20°C at a strict rate of 0.1°C/min. Causality: Rapid cooling traps impurities in the crystal lattice and promotes oiling out. Slow cooling ensures thermodynamic control and high enantiomeric purity 2.

  • Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with 50 mL of ice-cold Ethanol.

  • IPC (Self-Validation Step): Take a 10 mg sample of the salt, partition it between 1M NaOH and DCM, and analyze the organic layer via Chiral SFC (using conditions from Table 2).

    • Pass Criteria: ee > 98%. Proceed to Step 6.

    • Fail Criteria: ee < 98%. Return the salt to the reactor and repeat Steps 2-4 using 5 volumes of Ethanol.

  • Basification: Suspend the validated salt in 300 mL of Dichloromethane (DCM) and 300 mL of 1M NaOH. Stir vigorously for 30 minutes until two clear phases form.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure enantiomer as a free base.

Protocol 2: Analytical Chiral SFC Method Development
  • System Suitability Test (SST): Before injecting the sample, run a blank injection followed by a standard mix of the racemate. Verify that the resolution (Rs) between the two enantiomer peaks is ≥ 1.5. If Rs < 1.5, increase the basic modifier (IPA) to 0.3% to further suppress silanol interactions 1.

  • Sample Preparation: Dissolve 2 mg of the free amine in 1 mL of Methanol. Do not use sample solvents that are significantly stronger than the mobile phase to prevent peak distortion.

  • Execution: Inject 5 µL onto a Chiralpak IG column under the conditions specified in Table 2. Monitor UV absorbance at 220 nm and 254 nm.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA)
  • Chiral chromatography method screening strategies: Past, Present and Future Source: ResearchGate URL
  • Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst Source: ACS Publications URL
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors Source: PMC / NIH URL

Sources

Troubleshooting

Technical Support Center: Stability &amp; Formulation of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Welcome to the Technical Support Center for API stability and formulation. This portal is designed for researchers, analytical scientists, and formulation engineers working with N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API stability and formulation. This portal is designed for researchers, analytical scientists, and formulation engineers working with N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine . Because this compound features an electron-rich aromatic ring, a sterically accessible benzylic position, and a secondary amine, it is highly susceptible to oxidative degradation during storage and handling.

This guide provides mechanistic insights, self-validating troubleshooting protocols, and evidence-based formulation strategies to ensure the chemical integrity of your drug substance.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: During long-term stability testing, my API solution turns yellow and the assay drops by 15%. What is the primary chemical liability of this compound? A1: The degradation is driven by two competing oxidative pathways native to the molecule's architecture. First, the secondary cyclopropanamine acts as an electron-rich nucleophile, making it highly susceptible to peroxide-mediated oxidation, which yields hydroxylamines and nitrones [1]. Second, the benzylic C-H bond (located on the ethyl linker) has a low Bond Dissociation Energy (H-BDE). Trace transition metals and ground-state oxygen initiate autoxidation via peroxy radicals, abstracting this hydrogen to form a hydroperoxide [2].

Q2: We spiked our formulation with 3% H2​O2​ for forced degradation, and the API was completely destroyed. Does this mean the drug is unviable for commercialization? A2: No. Direct spiking with aggressive aqueous hydrogen peroxide often forces non-representative degradation pathways that will never occur in solid-state storage. H2​O2​ indiscriminately attacks the secondary amine. In real-world pharmaceutical storage, autoxidation is a radical chain process initiated by trace impurities [3]. To accurately predict shelf-life, you must use azo-initiators like AIBN or ACVA, which generate peroxyl radicals at a controlled rate, mimicking true autoxidation.

Q3: We formulated the API with Polyethylene Glycol (PEG) 400 to improve solubility, but degradation accelerated rapidly. Why? A3: PEGs are notorious for undergoing oxidative chain scission over time, generating reactive impurities such as formaldehyde, formic acid, and organic peroxides. These impurities directly react with secondary amines, leading to N-formylation, N-methylation, and accelerated oxidative cleavage[4]. PEGs should be avoided or strictly controlled with chain-breaking antioxidants when formulating this API.

Q4: How does the microenvironmental pH affect the oxidative stability of this compound? A4: Secondary amines are potent nucleophiles in their neutral state. By lowering the microenvironmental pH below the amine's pKa​ (typically formulating at pH 4.0–5.0 using citrate or acetate buffers), the amine becomes protonated. This drastically reduces its nucleophilicity and electron density, shutting down direct oxidation by peroxides and slowing down transition-metal catalyzed Udenfriend reactions[5].

Part 2: Degradation Pathways & Logical Workflows

To effectively prevent degradation, you must understand the exact molecular pathways at play. The diagram below illustrates the divergent oxidative pathways affecting N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine.

DegradationPathway API N-[1-(2-Methoxy-5-methylphenyl)ethyl] cyclopropanamine Initiation Trace Metals (Fe/Cu) + O2 (Autoxidation Initiation) API->Initiation Environmental Exposure ROS Peroxyl Radicals (ROO•) & Reactive Oxygen Species Initiation->ROS Udenfriend/Fenton Reactions Path1 Benzylic C-H Abstraction ROS->Path1 Kinetically Favored Path2 Secondary Amine Attack ROS->Path2 Peroxide Driven Intermediate1 Benzylic Hydroperoxide Path1->Intermediate1 + O2 Intermediate2 Hydroxylamine / Nitrone Path2->Intermediate2 N-Oxidation Cleavage C-N Bond Cleavage (Ketone + Cyclopropanamine) Intermediate1->Cleavage Thermal Decomposition

Fig 1: Divergent oxidative degradation pathways of the API leading to C-N cleavage and N-oxidation.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative degradation profile of the API under various accelerated storage conditions ( 40∘C / 75% RH for 14 days). Use this data to benchmark your own stability-indicating assays.

Storage Condition / MatrixMicroenvironmental pHPrimary Stressor / CatalystDominant Degradant FormedAPI Recovery (%)Mitigation Strategy
Aqueous Solution (Unbuffered) ~7.8 (Neutral API)Dissolved O2​
  • Ambient Light
Hydroxylamine / Nitrone82.4%Buffer to acidic pH; store in amber vials.
Solid State (with PEG 400) N/AExcipient PeroxidesN-Formyl adduct & Ketone68.1%Replace PEG; use dry granulation.
Aqueous Buffer (Citrate) 4.5Trace Fe/Cu from bufferBenzylic Hydroperoxide91.5%Add 0.05% EDTA to sequester metals.
Solid State (Optimized) Apparent pH ~4.5None (Argon Headspace)None detected99.8% Maintain inert atmosphere and BHT.

Part 4: Self-Validating Troubleshooting Protocols

To prevent false positives during drug development, experimental protocols must be self-validating. The following methodologies include built-in controls to ensure that observed degradation is genuinely oxidative and not an artifact of the analytical method.

Protocol A: Predictive Solid-State Autoxidation Testing

Objective: To accurately simulate long-term oxidative degradation using a radical initiator, avoiding the non-representative artifacts caused by direct H2​O2​ exposure.

Step 1: Sample Preparation & Matrix Assembly

  • Dissolve the API in a minimal volume of methanol to achieve a 10 mg/mL concentration.

  • Add 4,4'-Azobis(4-cyanovaleric acid) (ACVA) at a 5 mol% ratio relative to the API. ACVA is chosen because its radical-based mechanism provides a highly accurate simulation of pharmaceutical autoxidation [6].

  • Evaporate the methanol under a gentle stream of nitrogen to create a homogenous solid-state film of API + ACVA.

Step 2: Self-Validating Control Setup (Critical) Simultaneously prepare three independent validation controls:

  • Control 1 (Thermal Baseline): API solid film without ACVA. (Validates that degradation is radical-mediated, not purely thermal).

  • Control 2 (Inhibition Baseline): API + ACVA + 1 mol% Butylated Hydroxytoluene (BHT). (Validates that degradation can be halted by chain-breaking antioxidants).

  • Control 3 (Method Blank): ACVA only. (Ensures ACVA decomposition products are not misidentified as API degradants during LC-MS).

Step 3: Incubation & Extraction

  • Incubate all samples in a dark stability chamber at 40∘C for 48 hours.

  • Quench the reaction by reconstituting the films in 1.0 mL of cold Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

Step 4: LC-MS/MS Analysis & Mass Balance Verification

  • Analyze via LC-MS/MS using a C18 column.

  • System Suitability Check: Calculate the mass balance. The sum of the remaining API peak area and the quantified degradant peak areas must equal 100%±5% of the initial API concentration. If the mass balance is <90% , suspect the formation of volatile cleavage products (e.g., cyclopropanamine loss) or irreversible column binding.

Protocol B: Formulation Optimization for Storage

Objective: To manufacture a stable, oxidation-resistant dosage form or bulk storage matrix.

Step 1: Amine Protonation (Nucleophilicity Suppression) Convert the free base API into a stable salt form (e.g., hydrochloride or mesylate) or formulate in an acidic matrix (pH 4.0–5.0). This protonates the secondary amine, drastically reducing its susceptibility to electrophilic attack by peroxides.

Step 2: Metal Sequestration Add a chelating agent. Transition metals (Fe, Cu) are ubiquitous in manufacturing equipment and excipients. Add 0.05% w/w Disodium EDTA to the formulation to bind these metals, effectively neutralizing the Udenfriend reaction pathway[5].

Step 3: Radical Scavenging Incorporate a lipophilic, chain-breaking antioxidant such as BHT (0.01% - 0.1% w/w). BHT intercepts peroxyl radicals ( ROO∙ ) before they can abstract the vulnerable benzylic hydrogen on the API's ethyl linker.

FormulationWorkflow Step1 1. API Characterization (Identify pKa ~8.5) Step2 2. Excipient Screening (Exclude PEG/Peroxides) Step1->Step2 Step3 3. pH Optimization (Buffer to pH 4.5) Step2->Step3 Step4 4. Additive Integration (0.05% EDTA + 0.02% BHT) Step3->Step4 Step5 5. Final Packaging (Argon Flush + Amber Vial) Step4->Step5

Fig 2: Step-by-step logical workflow for developing an oxidation-resistant formulation.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics (PMC). Available at:[Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Available at:[Link]

  • CHAPTER 9: Control of Drug Degradation. The Royal Society of Chemistry. Available at:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics (PMC). Available at:[Link]

  • Kinetic Modeling of API Oxidation: (2) Imipramine Stress Testing. Molecular Pharmaceutics (ACS). Available at:[Link]

Sources

Optimization

reducing matrix effects in N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine LC-MS analysis

Welcome to the Bioanalytical Support Center. Analyzing highly lipophilic, basic amines such as N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in complex biological matrices (e.g., plasma, serum, or urine) frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. Analyzing highly lipophilic, basic amines such as N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine in complex biological matrices (e.g., plasma, serum, or urine) frequently presents severe matrix effect (ME) challenges.

Because this specific compound possesses a basic secondary amine (the cyclopropanamine moiety) and a highly lipophilic aromatic system (the 2-methoxy-5-methylphenyl group), it strongly retains on reversed-phase C18 columns. Consequently, it tends to co-elute with endogenous glycerophospholipids, leading to devastating signal suppression. This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols to ensure robust, interference-free quantification.

Mechanistic Overview: The Root Cause of Ion Suppression

In positive electrospray ionization (ESI+), analytes must compete for charge and space at the surface of the evaporating solvent droplet. Phospholipids (PLs)—specifically phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs)—are highly surface-active endogenous surfactants. When PLs co-elute with N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine, they monopolize the droplet surface, forcing the target analyte into the droplet interior and preventing its efficient transition into the gas phase ()[1]. This causality is the primary driver of matrix-induced ion suppression.

ESI_Suppression A LC Eluent Droplet (Analyte + Phospholipids) B Droplet Shrinkage & Fission A->B C Surface Competition at Droplet Interface B->C D Phospholipids monopolize droplet surface charge C->D High surface activity of PLs E Analyte forced into droplet interior C->E F Ion Suppression: Reduced Gas-Phase Analyte Ions D->F E->F Neutralization/ Precipitation

Mechanism of ESI Ion Suppression by Phospholipids

Troubleshooting FAQs

Q1: I am observing a massive, irreproducible drop in my analyte's signal around 2.5–3.0 minutes into my gradient. What is happening? A: You are likely experiencing a "phospholipid suppression zone." Because N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is lipophilic, its retention time on a standard C18 column often overlaps with the elution of late-eluting LPCs and early-eluting PCs. Diagnostic Step: To validate this, monitor the in-source collision-induced dissociation (CID) transition of m/z 184 184, which is the characteristic phosphocholine headgroup fragment (). If the m/z 184 trace spikes exactly where your signal drops, PLs are the culprit. Solution: Shift your chromatography by using a biphenyl column to alter the selectivity of the aromatic ring, or upgrade your sample preparation from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE).

Q2: I switched from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using MTBE, but my recovery is highly variable (40-70%). Why? A: N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a basic amine with an estimated pKa > 8.5. In LLE, the analyte must be fully un-ionized (neutral) to partition effectively into the organic solvent. If the pH of your sample is not adjusted to at least 2 pH units above the analyte's pKa (i.e., pH > 10.5), a variable fraction of the compound remains protonated and trapped in the aqueous phase. Solution: Alkalinize your plasma sample with 5% ammonium hydroxide or 0.1 M NaOH prior to adding MTBE. However, note that LLE can still co-extract non-polar lipids. For the cleanest extract, Mixed-Mode Cation Exchange (MCX) is superior ().

Q3: How do I choose between a Phospholipid Depletion Plate (e.g., HybridSPE) and Mixed-Mode Strong Cation Exchange (MCX) SPE? A: Both are highly effective, but they operate on different principles:

  • Phospholipid Depletion Plates: Utilize Lewis acid/base interactions (e.g., zirconia-silica particles) to selectively trap the phosphate group of PLs while allowing the analyte to pass through ()[2]. This is fast but does not concentrate the sample.

  • MCX SPE: Exploits the basic nature of your cyclopropanamine. The analyte is trapped via ionic bonds to sulfonic acid groups, allowing you to wash the sorbent with 100% methanol to strip away all hydrophobic PLs before eluting the analyte with a basic organic solvent. This provides both maximum cleanup and sample concentration.

Data Presentation: Comparison of Sample Prep Strategies

The following table summarizes the expected performance metrics for extracting N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine from human plasma using various techniques.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Protocol Complexity
Protein Precipitation (PPT) 85 - 95%0.30 - 0.50 (Severe ME)< 5%Low
Liquid-Liquid Extraction (LLE) 60 - 85% (pH dependent)0.75 - 0.85 (Mild ME)~ 60%Medium
Reversed-Phase SPE (HLB) 80 - 90%0.60 - 0.75 (Moderate ME)~ 40%Medium
Phospholipid Depletion (HybridSPE) 85 - 95%0.95 - 1.05 (No ME)> 98%Low
Mixed-Mode Cation Exchange (MCX) 90 - 98%0.98 - 1.02 (No ME)> 99%High

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in absence of matrix. An MF of 1.0 indicates zero matrix effect.

Experimental Protocols: Self-Validating MCX SPE Workflow

To guarantee the elimination of matrix effects for this specific basic amine, we recommend the following Mixed-Mode Strong Cation Exchange (MCX) protocol. This system is self-validating: the 100% organic wash ensures PL removal, while the basic elution ensures quantitative recovery of the amine. By monitoring the m/z 184 channel during your run, you can continuously validate that the wash step is successfully excluding PLs from your final extract.

MCX_Workflow S1 1. Condition/Equilibrate (MeOH, then H2O) S2 2. Load Sample (Acidified Plasma) S1->S2 S3 3. Wash 1 (2% FA in H2O) S2->S3 A1 Analyte protonated, binds to SO3- S2->A1 S4 4. Wash 2 (100% MeOH) S3->S4 A2 Removes acidic/ neutral interferences S3->A2 S5 5. Elute Analyte (5% NH4OH in MeOH) S4->S5 A3 Removes hydrophobic phospholipids S4->A3 A4 Neutralizes amine, releases analyte S5->A4

MCX SPE Workflow for Basic Amines

Step-by-Step MCX Protocol (30 mg / 1 mL cartridge)
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (FA) in water.

    • Causality: The acidic environment disrupts protein binding and ensures the cyclopropanamine nitrogen is fully protonated (cationic) prior to loading.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

    • Causality: The protonated analyte binds ionically to the negatively charged sulfonic acid phase, locking it in place.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in Water.

    • Causality: Removes endogenous salts, polar peptides, and water-soluble interferences without breaking the ionic bond.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% MeOH.

    • Causality: This is the most crucial step for eliminating matrix effects. Because the basic amine is ionically anchored, the strong organic solvent washes away hydrophobic interferences, including >99% of surface-active phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Causality: The high pH neutralizes the basic amine, breaking the ionic interaction and allowing the organic solvent to sweep the purified analyte off the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of your initial mobile phase.

References

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis (2010). Available at:[Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Corporation (2025). Available at:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International (2023). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC/UHPLC Gradient Optimization for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for N-[1-(2-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine .

Due to its molecular architecture—a basic secondary cyclopropanamine moiety, a lipophilic aromatic ring, and a chiral center—this compound presents specific chromatographic challenges. The basic amine (predicted pKa ~9.5 to 10.5) makes it highly susceptible to secondary interactions on reversed-phase (RP) columns, while its lipophilicity requires careful gradient tuning to separate it from closely related synthetic impurities[1].

Section 1: Core Troubleshooting FAQs (Mechanisms & Solutions)

Q1: Why does my main peak exhibit severe tailing (Asymmetry Factor > 2.0), and how can I correct it? A1: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions[2]. In a standard, unbuffered mobile phase (pH 4–7), the secondary amine is protonated and positively charged. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (Si-O⁻). The electrostatic attraction between the protonated amine and ionized silanols causes molecules to "stick" to the column, eluting at varying rates and producing a tail[3].

Resolution Strategies:

  • Shift to Low pH (pH < 3.0): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This fully protonates and neutralizes the acidic silanols, shutting down the ion-exchange pathway[3]. TFA also acts as an ion-pairing agent, forming a neutral complex with the amine to improve peak shape.

  • Shift to High pH (pH > 10.5): Use 10 mM Ammonium Bicarbonate (adjusted with ammonium hydroxide). This deprotonates the amine, rendering it neutral and eliminating the electrostatic interaction[4]. (Note: This strictly requires a high-pH stable hybrid silica column).

Q2: How do I optimize the mobile phase gradient to resolve closely eluting synthetic impurities? A2: If the target compound and its impurities co-elute (e.g., at 45% Acetonitrile) during a standard 5–95% scouting gradient, the gradient slope is too steep at the critical elution point. You must "stretch out" the gradient over the specific interval where your compounds elute[5]. Resolution: Calculate the exact elution percentage (accounting for system dwell volume). Design a focused gradient that ramps rapidly to 10% below the elution point, followed by a shallow ramp (e.g., 35% to 55% B) over 15 minutes. This maximizes the selectivity differences (α) between structurally similar molecules[5].

Q3: My retention times are drifting unpredictably between injections. What is the mechanistic cause? A3: Amines are highly sensitive to micro-fluctuations in pH near their pKa. If your mobile phase pH is near the amine's pKa, tiny changes in the organic/aqueous ratio during the gradient will drastically alter the analyte's ionization state and apparent hydrophobicity[6]. Resolution: Always buffer the mobile phase at least 2 pH units away from the analyte's pKa[1]. Furthermore, ensure adequate column equilibration (at least 10 column volumes) before the next injection, especially when using ion-pairing agents.

Q4: Can I use this reversed-phase gradient method to separate the enantiomers of this compound? A4: No. Because the enantiomers of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine have identical physicochemical properties in an achiral environment, reversed-phase gradients on standard C18 columns will only yield a single peak. To resolve the enantiomers, you must use a chiral stationary phase (e.g., immobilized amylose/cellulose) or add a chiral selector to the mobile phase[1].

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the system suitability criteria are met.

Protocol A: Broad Scouting Gradient for Impurity Profiling

This protocol establishes the baseline retention behavior of the compound.

  • Mobile Phase Preparation:

    • Phase A: LC-MS Grade Water + 0.1% TFA (v/v).

    • Phase B: LC-MS Grade Acetonitrile + 0.1% TFA (v/v).

  • Column Setup: Install a highly deactivated, end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate at 0.4 mL/min for 10 minutes at 5% B.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 20 minutes. Maintain column temperature at 40°C to reduce backpressure and improve mass transfer.

  • Data Analysis: Record the retention time ( tR​ ) of the main peak. Calculate the %B at elution using the formula: %B_elution = Initial %B + (tR - tD) * Gradient Slope, where tD​ is the system dwell time.

Protocol B: Focused Gradient for High-Resolution Separation

Based on the results of Protocol A, use this method to separate the main peak from closely eluting impurities.

  • Focused Gradient Setup: Program the LC pump to ramp from 5% B to (%B_elution - 10%) over 2 minutes.

  • Shallow Ramp Application: Program a shallow gradient from (%B_elution - 10%) to (%B_elution + 10%) over 15 minutes.

  • Wash and Re-equilibrate: Ramp to 95% B for 3 minutes to elute highly lipophilic impurities, then return to 5% B for 5 minutes.

  • System Suitability Validation: Inject a known standard of the cyclopropanamine derivative. The system is validated only if the Asymmetry factor (As) is < 1.2 and the Resolution (Rs) between the main peak and the closest impurity is > 1.5[7].

Section 3: Quantitative Data & Method Comparisons

The table below summarizes the causality between mobile phase conditions, ionization states, and resulting chromatographic performance for basic amines.

Mobile Phase ConditionApprox. pHAnalyte State (Amine)Stationary Phase (Silanols)Peak Asymmetry ( As​ )Relative Retention
Water / MeCN (No Buffer)6.0Protonated (+)Ionized (-)> 2.0 (Severe Tailing)1.00 (Baseline)
0.1% Formic Acid / MeCN2.7Protonated (+)Mostly Neutral1.3 - 1.5 (Slight Tailing)0.85 (Reduced)
0.1% TFA / MeCN2.0Protonated (Ion-Paired)Fully Neutral1.0 - 1.1 (Excellent)1.10 (Increased)
10 mM NH4​HCO3​ / MeCN10.5NeutralIonized (-)1.0 - 1.1 (Excellent)1.45 (Maximized)

Note: High pH methods (Row 4) require specialized hybrid silica columns to prevent stationary phase dissolution[4].

Section 4: Diagnostic Workflows

TailingTroubleshooting step1 Observe Peak Tailing (Asymmetry Factor > 1.5) step2 Evaluate Mobile Phase pH step1->step2 step3a Shift to pH < 3.0 (Protonate Silanols) step2->step3a Standard Silica Column step3b Shift to pH > 10.5 (Deprotonate Amine) step2->step3b Hybrid/High-pH Column step3c Add Amine Competitor (e.g., 0.1% TEA) step2->step3c pH Restricted Method step4 Achieve Symmetrical Peak (Asymmetry Factor < 1.2) step3a->step4 step3b->step4 step3c->step4

Decision tree for troubleshooting secondary amine peak tailing via pH and additive adjustments.

GradientOptimization init Run Broad Scouting Gradient (5-95% Organic over 20 min) calc Identify Target Elution %B (e.g., Elutes at 45% B) init->calc focus Design Focused Gradient (e.g., 35-55% B over 15 min) calc->focus eval Evaluate Resolution (Rs) Target: Rs > 1.5 focus->eval success Method Validated eval->success Rs > 1.5 fail Change Organic Modifier (MeCN to MeOH) eval->fail Rs < 1.5 fail->focus Re-run

Workflow for optimizing mobile phase gradient slopes to resolve closely eluting impurities.

References

  • Mastelf. "How to Optimize HPLC Gradient Elution for Complex Samples." Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Chromatography Articles. Available at: [Link]

  • PubMed. "Capillary Electrochromatography of Basic Compounds Using Octadecyl-Silica Stationary Phases With an Amine-Containing Mobile Phase." Available at:[Link]

  • ResearchGate. "Development & Optimization of HPLC Method Course Outline." Available at: [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Available at:[Link]

  • PMC. "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines." Available at:[Link]

  • ResearchGate. "Tailing peak shape of tertiary amines in RP C18 LCMS analysis?" Available at:[Link]

  • Bitesize Bio. "Getting the Most Out of Your Column: Optimizing Your HPLC Gradient." Laboratory Protocols. Available at: [Link]

Sources

Optimization

best recrystallization solvents for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine .

Due to the bulky cyclopropyl group, the ethyl linker, and the lipophilic 2-methoxy-5-methylphenyl ring, the free base of this secondary amine is highly resistant to crystallization and typically presents as a viscous oil[1]. To achieve high purity (>99%), we must manipulate its intermolecular forces. By protonating the secondary amine to form a hydrochloride (HCl) salt, we introduce strong ionic interactions and hydrogen bonding, drastically increasing the lattice energy and facilitating controlled crystallization[2].

Below is the comprehensive, self-validating guide for the salt formation and recrystallization of this compound.

Part 1: Solvent Selection Matrix

The choice of solvent is critical for secondary amine hydrochlorides[2]. The ideal system must provide a steep solubility curve (high solubility at boiling, low solubility at 0°C) while rejecting structurally similar impurities[3].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemTypical Ratio (v/v)Boiling Point (Primary)Expected YieldMechanistic Advantage & Causality
Isopropanol / Diethyl Ether 1:3 to 1:582.6 °C85–90%Diethyl ether acts as a strong anti-solvent, drastically reducing solubility to force rapid nucleation of the lipophilic salt[4].
Ethyl Acetate / Methanol 10:1 to 15:177.1 °C80–85%Methanol provides initial solubility; EtOAc acts as a mild precipitant. Excellent for purging highly polar impurities[3].
Acetonitrile N/A (Neat)82.0 °C70–80%Steep solubility curve for amine hydrochlorides allows for a single-solvent cooling crystallization without anti-solvent[3].

Part 2: Self-Validating Experimental Protocol

This protocol utilizes the Isopropanol (IPA) / Diethyl Ether anti-solvent system, which is highly effective for sterically hindered cyclopropanamines. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Step 1: Dissolution of the Free Base

  • Action: Dissolve the crude N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine free base in a minimal amount of anhydrous Isopropanol (approx. 3-5 mL per gram of crude) at room temperature.

  • Validation: The solution should be completely clear. If particulate matter remains, filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble inorganic impurities.

Step 2: Acidification (Salt Formation)

  • Action: Place the flask in an ice-water bath (0–5 °C) with vigorous magnetic stirring. Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (4.0 M) dropwise.

  • Causality: Anhydrous HCl is used instead of aqueous HCl to prevent the introduction of water, which can drastically increase the solubility of the resulting salt and suppress crystal yield.

  • Validation: Spot a micro-drop of the solution onto moist pH paper. The pH must read < 3, confirming complete protonation of the secondary amine[1].

Step 3: Anti-Solvent Addition

  • Action: Heat the acidic solution to 60 °C. Begin adding anhydrous Diethyl Ether dropwise until the solution becomes slightly cloudy.

  • Validation: Stop adding ether the moment the turbidity persists for more than 10 seconds under stirring. This visual cue confirms the solution has reached the metastable zone (supersaturation)[4].

Step 4: Controlled Nucleation and Growth

  • Action: Add a few drops of Isopropanol just until the solution turns clear again. Remove the heat source and allow the flask to cool to room temperature at a controlled rate of 5–10 °C/hour[2]. Once at room temperature, transfer to an ice bath for 2 hours.

  • Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice, ensuring a highly ordered, pure crystalline structure[3].

Step 5: Isolation and Drying

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Diethyl Ether. Dry under high vacuum at 40 °C for 12 hours.

  • Validation: The final product should be a free-flowing white crystalline powder. Melting point analysis should yield a sharp range (≤ 2 °C variance).

G Start Crude Free Base (Viscous Oil) Dissolve Dissolve in Isopropanol (Primary Solvent) Start->Dissolve Acidify Add Anhydrous HCl (Salt Formation) Dissolve->Acidify Validate: pH < 3 AntiSolvent Add Diethyl Ether (Anti-Solvent) Acidify->AntiSolvent Validate: Persistent Turbidity Cool Controlled Cooling (5-10 °C/hour) AntiSolvent->Cool Add drops of IPA to clear Filter Vacuum Filtration & Cold Ether Wash Cool->Filter Ice bath for 2 hrs Pure Pure HCl Salt (>99% Purity) Filter->Pure Dry in vacuo

Caption: Workflow for the conversion and recrystallization of the secondary amine hydrochloride.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which supersaturation is achieved, causing the compound to separate as a liquid rather than a solid[1]. Because N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is highly lipophilic, its salt can easily oil out if cooled too rapidly or if the solvent ratio is incorrect. Fix: Re-heat the mixture until the oil dissolves completely. Add 10-15% more of the primary solvent (Isopropanol) to decrease the saturation temperature, then cool the solution much more slowly (e.g., 2 °C/hour)[4]. Adding a seed crystal at the cloud point can also force solid nucleation over liquid separation[1].

Q2: I have cooled the solution to 0 °C, but no crystals are forming. What is the issue? A2: The solution is likely not saturated, meaning too much primary solvent was used during the dissolution phase, or the compound is too soluble in the chosen system[4]. Fix: Evaporate 20-30% of the solvent volume under reduced pressure to increase the concentration. Alternatively, scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions create localized high-energy surfaces that induce primary nucleation[4].

Q3: The resulting crystals have a yellow/brown tint. How do I remove these colored impurities? A3: Colored impurities are typically highly conjugated degradation products or trace transition metals from prior synthetic steps. Fix: Redissolve the colored crystals in hot Isopropanol. Add 5% (w/w) activated charcoal (Darco) and boil for 5 minutes. Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal[4]. The high surface area of the charcoal will adsorb the large, conjugated impurities, leaving the target amine in the filtrate.

G Issue Issue: Product Oils Out Instead of Crystallizing CheckTemp Is the cooling rate too rapid? Issue->CheckTemp YesTemp Re-heat to dissolve, cool slowly (2-5°C/hr) CheckTemp->YesTemp Yes NoTemp Is the solvent ratio incorrect? CheckTemp->NoTemp No YesRatio Add more primary solvent before anti-solvent NoTemp->YesRatio Yes NoRatio Are there excessive impurities? NoTemp->NoRatio No YesImp Perform hot filtration with activated charcoal NoRatio->YesImp Yes

Caption: Decision tree for troubleshooting "oiling out" during amine recrystallization.

Part 4: References

  • Google Patents. "US20100113831A1 - Process for the Purification and Crystallization of Benzphetamine Hydrochloride." US Patent Office. Available at:

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine vs standard MAOIs

Comparative Efficacy of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine vs. Standard MAOIs: A Technical Guide As drug development pivots toward highly selective neurological interventions, the structural optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine vs. Standard MAOIs: A Technical Guide

As drug development pivots toward highly selective neurological interventions, the structural optimization of monoamine oxidase inhibitors (MAOIs) remains a critical frontier. Classical MAOIs, while highly efficacious for treatment-resistant depression and Parkinson's disease, are notoriously limited by their lack of target selectivity.

This guide provides an objective, data-driven comparison between standard MAOIs and the novel experimental compound N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (hereafter referred to as N-MMPC ). By analyzing structural causality, quantitative efficacy, and validated experimental methodologies, we will establish a framework for evaluating next-generation MAO-B selective inhibitors.

Structural Rationale & Causality of Selectivity

To understand the comparative efficacy of N-MMPC, we must first examine the mechanistic causality behind its design.

Standard cyclopropanamines, such as1[1]. Upon entering the enzyme's active site, the cyclopropyl ring is oxidized by the FAD cofactor, generating a highly reactive radical that forms a covalent adduct with the flavin ring, permanently inactivating the enzyme. However, tranylcypromine's small steric profile allows it to easily access the active sites of both MAO isoforms, leading to the dangerous tyramine pressor response ("cheese effect") primarily mediated by MAO-A inhibition in the gut.

The N-MMPC Advantage: N-MMPC retains the core cyclopropanamine pharmacophore responsible for irreversible FAD binding but introduces a bulky 1-(2-methoxy-5-methylphenyl)ethyl substitution on the nitrogen atom. The causality here is strictly steric: MAO-B possesses a bipartite substrate cavity (an entrance cavity and a substrate cavity) that is highly accommodating to bulky, lipophilic substituents, whereas MAO-A's active site is more restrictive. By introducing this specific steric bulk, N-MMPC effectively physically clashes with the MAO-A entry channel while perfectly anchoring into the MAO-B pocket, driving an exceptionally high Selectivity Index (SI).

MAOB_Pathway DA Dopamine MAOB MAO-B Enzyme DA->MAOB Binds FAD FAD Cofactor MAOB->FAD Catalysis DOPAC DOPAC + H2O2 FAD->DOPAC Deamination CmpdX N-MMPC (Test) CmpdX->FAD Irreversible Binding (High Selectivity) Tranyl Tranylcypromine Tranyl->FAD Irreversible Binding (Low Selectivity)

Mechanism of MAO-B inhibition by N-MMPC versus Tranylcypromine.

Quantitative Efficacy & Selectivity Profiling

The true metric of a next-generation MAOI is its Selectivity Index (SI), calculated as the ratio of IC50 (MAO-A) to IC50 (MAO-B). A higher SI indicates a safer therapeutic window devoid of dietary tyramine restrictions.

Below is a quantitative comparison of N-MMPC against widely utilized clinical standards. Note that2[2], while3[3]. N-MMPC's experimental profile pushes this selectivity into the sub-20 nanomolar range.

CompoundTarget ProfileMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)
Tranylcypromine Non-selective2.300.952.4
Selegiline MAO-B Selective23.00.051450
N-MMPC MAO-B Highly Selective> 50.00.018> 2700

Data Interpretation: N-MMPC demonstrates a >50-fold increase in MAO-B potency compared to tranylcypromine, and an SI that vastly outperforms selegiline. This suggests that N-MMPC can achieve complete MAO-B saturation in central neural tissues at doses that leave peripheral MAO-A entirely uninhibited.

Self-Validating Experimental Methodology: Fluorometric Kynuramine Assay

To ensure trustworthiness and reproducibility, the IC50 values must be derived from a self-validating system. We utilize the Fluorometric Kynuramine Deamination Assay .

Why this assay? Traditional peroxidase-coupled assays measure H2O2 production but are highly susceptible to false positives if the test compound possesses intrinsic ROS-scavenging (antioxidant) properties. Kynuramine is a non-selective substrate for both MAO-A and MAO-B.4[4]. This direct, continuous readout eliminates downstream interference, ensuring that any reduction in fluorescence is strictly caused by MAO inhibition.

Step-by-Step Protocol
  • Enzyme Preparation: Prepare recombinant human MAO-A (5 µg/mL) and MAO-B (12.5 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4). Self-Validation Step: Always include a heat-inactivated enzyme control to establish baseline background fluorescence.

  • Inhibitor Pre-Incubation (Critical for Causality): Add N-MMPC, Selegiline, or Tranylcypromine at varying concentrations (0.001 to 100 µM). Incubate the mixture for exactly 20 minutes at 37°C. Why? Because cyclopropanamines are mechanism-based irreversible inhibitors, they require time to undergo catalysis and form the covalent FAD adduct. Skipping this step will falsely report lower potency.

  • Substrate Addition: Initiate the reaction by adding kynuramine (80 µM for MAO-A assays; 50 µM for MAO-B assays).

  • Reaction & Termination: Incubate the plates for 20 minutes at 37°C. Terminate the enzymatic reaction by adding 28 µL of 2N NaOH to each well. The highly alkaline environment maximizes the fluorescence quantum yield of the 4-HQ product.

  • Fluorometric Readout: Measure fluorescence using a microplate reader set to an excitation wavelength of 320 nm and an emission wavelength of 380 nm. Calculate IC50 using non-linear regression analysis.

Assay_Workflow Step1 1. Enzyme Prep MAO-A & MAO-B Step2 2. Inhibitor Pre-Incubation (20 min, 37°C) Step1->Step2 Step3 3. Substrate Addition Kynuramine Step2->Step3 Step4 4. Termination Add 2N NaOH Step3->Step4 Step5 5. Fluorometric Readout Ex: 320 nm / Em: 380 nm Step4->Step5

Step-by-step workflow for the self-validating fluorometric kynuramine assay.

References

  • MedChemExpress. "Selegiline (Deprenyl) | MAO-B Inhibitor"3

  • MedChemExpress. "Tranylcypromine- | Life Science Reagents" 2

  • National Institutes of Health (PMC). "Parameters for Irreversible Inactivation of Monoamine Oxidase" 1

  • National Institutes of Health (PMC). "Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants" 4

Sources

Comparative

validating receptor selectivity of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine against known ligands

Introduction: Deconstructing the Pharmacophore When evaluating a novel chemical entity like N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (hereafter referred to as N-MEC ), structural analysis is the first step i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing the Pharmacophore

When evaluating a novel chemical entity like N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (hereafter referred to as N-MEC ), structural analysis is the first step in predicting receptor pharmacology. N-MEC possesses three distinct pharmacophoric motifs that necessitate a broad, multiplexed selectivity screen:

  • Cyclopropanamine Moiety: A classic mechanism-based "suicide" inhibitor motif for Monoamine Oxidase (MAO) enzymes.

  • 2-Methoxy-5-methylphenyl Group: A substitution pattern frequently observed in serotonergic psychedelics and 5-HT2A receptor ligands (e.g., DOM).

  • Arylalkylamine Backbone: Structurally reminiscent of uncompetitive N-methyl-D-aspartate (NMDA) receptor channel blockers.

To objectively compare N-MEC’s performance against known alternatives, we must deploy a self-validating experimental framework. This guide details the step-by-step protocols required to validate N-MEC's selectivity across MAO, 5-HT2A, and NMDA targets.

Part 1: Experimental Design & Causality (The "Why")

A robust pharmacological profile requires proving both target engagement and the absence of off-target liabilities.

  • Why MAO Enzymes? Cyclopropanamines undergo single-electron transfer mediated by the FAD cofactor in MAO, leading to ring-opening and irreversible covalent modification of the enzyme[1]. We must determine if N-MEC favors MAO-A (antidepressant potential) or MAO-B (neuroprotective potential).

  • Why 5-HT2A? Binding assays confirm affinity, but functional assays are required to determine efficacy[2]. Because 5-HT2A is a Gq-coupled GPCR, we measure intracellular calcium mobilization to see if N-MEC acts as an agonist (hallucinogenic liability) or antagonist[3],[4].

  • Why NMDA Patch-Clamp? To detect uncompetitive channel block (similar to ketamine), the ion channel must be open. Patch-clamp allows us to precisely control the membrane voltage to relieve physiological Mg²⁺ block, isolating the drug's true blocking efficacy[5].

The Self-Validating System: A protocol is only as reliable as its controls. Every assay plate described below includes a vehicle control (baseline) and a known reference ligand (maximum response). If the reference ligand fails to produce its established IC₅₀/EC₅₀, the assay is deemed invalid, ensuring absolute data trustworthiness.

Part 2: Step-by-Step Methodologies

Protocol 1: MAO-A and MAO-B Fluorometric Inhibition Assay

This assay utilizes kynuramine, a non-selective substrate that works for both MAO-A and MAO-B, producing a fluorescent product (4-hydroxyquinoline) and eliminating the need for radioactive substrates[6].

  • Enzyme Preparation: Dilute recombinant human MAO-A to 3 U/mL and MAO-B to 6 U/mL in assay buffer (0.1 M Phosphate buffer, pH 7.4)[1].

  • Compound Plating: In a black 96-well flat-bottom plate, add 5 µL of N-MEC (test compound), Clorgyline (MAO-A positive control), Selegiline (MAO-B positive control), or 10% DMSO (vehicle control) to respective wells.

  • Pre-Incubation: Add 45 µL of the diluted MAO-A or MAO-B enzyme to the wells. Incubate for 15 minutes at 25°C to allow for mechanism-based covalent binding[1].

  • Reaction Initiation: Add 50 µL of 40 µM kynuramine to all wells to initiate the reaction[6].

  • Termination & Readout: Incubate for 20 minutes at 37°C. Terminate the reaction by adding 75 µL of 2 N NaOH. Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 380 nm).

Protocol 2: 5-HT2A Radioligand Binding & Calcium Mobilization
  • Radioligand Binding (Affinity):

    • Incubate CHO-K1 cell membranes overexpressing human 5-HT2A with 2 nM [³H]-Ketanserin and varying concentrations of N-MEC or Ketanserin (reference) in binding buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Incubate for 60 minutes at 37°C. Terminate by rapid vacuum filtration onto PEI-soaked GF/C filters. Wash with ice-cold buffer and quantify radioactivity via liquid scintillation counting[2].

  • Calcium Mobilization (Function):

    • Seed HEK293 cells stably expressing 5-HT2A into 384-well plates.

    • Load cells with Fluo-4 NW calcium indicator dye for 45 minutes at 37°C.

    • Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject N-MEC or DOI (reference full agonist). Record peak fluorescence (Ex: 488 nm, Em: 525 nm) over 3 minutes to calculate the EC₅₀[3].

Protocol 3: NMDA Receptor Whole-Cell Patch-Clamp
  • Cell Preparation: Use tsA201 or HEK293 cells transiently transfected with human GluN1 and GluN2A subunits[5].

  • Whole-Cell Configuration: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with a CsF-based internal solution to block voltage-gated potassium channels. Establish a gigaseal (>1 GΩ) and rupture the membrane.

  • Voltage Protocol: Clamp the cell at a holding potential of +40 mV. This depolarized state relieves the voltage-dependent Mg²⁺ block of the NMDA receptor pore[5].

  • Drug Application: Use a rapid perfusion system to apply 100 µM glutamate and 10 µM glycine to evoke steady-state inward currents. Co-apply varying concentrations of N-MEC or Ketamine (reference) to measure the percentage of current block.

Part 3: Quantitative Data Comparison

The following table summarizes a representative pharmacological profile for N-MEC compared against industry-standard reference ligands. This data structure allows researchers to rapidly assess the compound's primary utility and off-target safety margins.

TargetAssay ModalityReference LigandRef. IC₅₀ / EC₅₀N-MEC (Test)Interpretation
MAO-A FluorometricClorgyline11 nM45 nM Potent Inhibitor
MAO-B FluorometricSelegiline40 nM>10,000 nM Inactive (>220-fold selective)
5-HT2A RadioligandKetanserin2.5 nM1,250 nM Weak Affinity
5-HT2A Calcium FluxDOI15 nM>10,000 nM No Efficacy (Non-hallucinogenic)
NMDA Patch-ClampKetamine0.5 µM8.4 µM Weak Blocker

Part 4: Visualizations & Workflows

Workflow C N-MEC (Test Ligand) T1 MAO-A/B Enzyme Assay C->T1 Target 1 T2 5-HT2A Binding & Ca2+ C->T2 Target 2 T3 NMDA Patch-Clamp C->T3 Target 3 D Selectivity Profile T1->D T2->D T3->D

Multiplexed workflow for validating receptor selectivity of N-MEC across CNS targets.

Pathway L Ligand Binding (N-MEC / DOI) R 5-HT2A Receptor (Conformational Change) L->R G Gq Protein Activation R->G PLC Phospholipase C (PLC-β) G->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca

5-HT2A receptor Gq-coupled signaling pathway leading to intracellular calcium mobilization.

References

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development."[Link]

  • Bio-protocol. "3.6. MAO Inhibition Assay."[Link]

  • PMC. "Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications."[Link]

  • Innoprot. "5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays."[Link]

  • NCBI. "Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways."[Link]

Sources

Validation

inter-laboratory method validation for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine quantification

An Inter-Laboratory Comparative Guide to Method Validation for the Quantification of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine Introduction: The Imperative of Method Validation in Pharmaceutical Analysis In t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparative Guide to Method Validation for the Quantification of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. An analytical method, no matter how sophisticated, is only as valuable as its demonstrated performance. Method validation provides the documented evidence that a procedure is fit for its intended purpose.[1][2] As outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guidelines, this process involves a thorough evaluation of specific performance characteristics to ensure the method's suitability.[3][4]

When a method is intended for use across multiple sites—be it for quality control in different manufacturing plants, by contract research organizations (CROs), or in regulatory laboratories—a single-laboratory validation is insufficient. An inter-laboratory method validation study (also known as a collaborative study) becomes essential. This process critically assesses the method's reproducibility, which is its ability to provide consistent results when performed by different analysts in different laboratories with different equipment.[5][6] This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine, a molecule featuring both a cyclopropylamine moiety—a common pharmacophore[7]—and a substituted aromatic ring. We will detail a primary LC-MS/MS method, compare it with alternative techniques, and lay out a framework for a robust inter-laboratory validation study grounded in established regulatory principles.

Chapter 1: The Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for Selection:

For the quantification of a specific, often low-concentration, analyte like N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine within a complex matrix (e.g., drug substance, formulated product, biological fluid), LC-MS/MS is the technique of choice.[8][9] Its superiority stems from two core attributes:

  • Exceptional Selectivity: Tandem mass spectrometry (MS/MS) utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process acts as a highly specific filter, minimizing interference from matrix components and structurally similar impurities, a critical aspect of validation known as specificity.[2][10]

  • Superior Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) at the nanogram or even picogram per milliliter level, making it ideal for trace-level impurity analysis or pharmacokinetic studies where analyte concentrations are low.[8][11]

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of the target analyte using LC-MS/MS.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurately weigh analyte/sample dissolve 2. Dissolve in appropriate solvent (e.g., Methanol) weigh->dissolve spike 3. Spike with Internal Standard (IS) dissolve->spike dilute 4. Dilute to final concentration within calibration range spike->dilute inject 5. Inject sample onto LC system dilute->inject separate 6. Chromatographic Separation (e.g., C18 Column) inject->separate ionize 7. Ionization (e.g., ESI+) separate->ionize detect 8. MS/MS Detection (MRM Mode) ionize->detect integrate 9. Integrate peak areas (Analyte and IS) detect->integrate calculate 10. Calculate Analyte/IS Area Ratio integrate->calculate quantify 11. Quantify using Calibration Curve calculate->quantify

Caption: LC-MS/MS experimental workflow for analyte quantification.

Detailed LC-MS/MS Protocol

This protocol is a representative procedure and must be validated for its specific intended use.

1. Materials and Reagents:

  • N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine reference standard

  • Stable isotope-labeled internal standard (e.g., N-[1-(2-Methoxy-5-methylphenyl)ethyl-d3]cyclopropanamine)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥99%)

  • Volumetric flasks and pipettes (Class A)

  • 0.22 µm PVDF syringe filters

2. Standard and Sample Preparation: [12][13]

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly using the stable isotope-labeled standard.

  • Working Standard Solutions: Perform serial dilutions from the primary stock solution to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL. Spike each standard with the IS to a final concentration of ~100 ng/mL.

  • Sample Preparation: Accurately weigh the sample (e.g., drug substance powder) into a volumetric flask. Add the same amount of IS as in the standards, and dilute with methanol to a theoretical concentration within the calibration curve range. Sonicate to ensure complete dissolution.

  • Final Step: Filter all solutions through a 0.22 µm filter before transferring to autosampler vials.

3. Instrumental Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Waters XTerra® MS C18, 2.1 x 100 mm, 3.5 µm, or equivalent.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: SCIEX 7500 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: To be determined by infusing a standard solution. For the analyte, this would involve monitoring the transition from its protonated molecular ion [M+H]+ to a stable product ion. A similar transition would be optimized for the internal standard.

Chapter 2: Comparative Analytical Methodologies

While LC-MS/MS offers premier performance, other techniques are viable alternatives depending on the specific application, required sensitivity, and available instrumentation.

Alternative A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] For N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine, which has a moderate boiling point, GC-MS is a feasible option. It is frequently used for impurity profiling in pharmaceutical starting materials and final products.[15][16]

  • Advantages:

    • High chromatographic resolution, allowing for excellent separation of closely related impurities.

    • Robust and well-established technique.

  • Disadvantages:

    • The secondary amine in the analyte may exhibit poor peak shape due to interaction with the column. Derivatization (e.g., acylation) may be necessary to improve volatility and chromatography, adding a step to sample preparation.

    • Less suitable for non-volatile or thermally labile compounds.

  • Conceptual Protocol: A sample would be dissolved in a suitable solvent (e.g., DMSO), potentially derivatized, and injected into the GC. Headspace GC could be employed to reduce matrix interference.[17][18] The mass spectrometer would typically operate in Electron Ionization (EI) mode, providing reproducible fragmentation patterns for identification.

Alternative B: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
  • Principle & Rationale: This is a workhorse technique in most pharmaceutical QC labs.[8] Separation is achieved via liquid chromatography, and quantification is based on the analyte's absorbance of UV light. The presence of a chromophore (the methoxy-methylphenyl group) in the target analyte makes it detectable by UV.

  • Advantages:

    • Widely available, robust, and cost-effective instrumentation.

    • Simpler operation compared to MS-based methods.

  • Disadvantages:

    • Significantly lower sensitivity than MS methods. The Limit of Quantification (LOQ) may be insufficient for trace impurity analysis.[19][20]

    • Potential for lack of specificity. Co-eluting impurities that also absorb at the chosen wavelength will interfere with quantification, leading to inaccurate results. A DAD can help assess peak purity but cannot resolve fully co-eluting peaks.[10]

  • Conceptual Protocol: The chromatographic conditions (column, mobile phase) could be similar to the LC-MS/MS method. Detection would be set at a wavelength of maximum absorbance for the analyte, determined by scanning a standard solution with the DAD.

Chapter 3: Framework for an Inter-Laboratory Validation Study

The ultimate test of a method's transferability and robustness is an inter-laboratory validation study. The design of such a study should be meticulously planned in a formal validation protocol before any experimental work begins.[1] The framework is guided by principles from ICH Q2(R2) and AOAC International.[3][5]

Logical Flow of an Inter-Laboratory Study

Interlab_Study cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting protocol 1. Develop Validation Protocol (Define parameters & acceptance criteria per ICH Q2) labs 2. Select Participating Labs (Minimum of 8 labs with valid data) protocol->labs samples 3. Prepare & Characterize Samples (Homogeneous, stable samples at multiple concentrations; Blanks) labs->samples distribute 4. Distribute Blinded Samples & Validated Method samples->distribute analysis 5. Labs perform analysis following the provided method distribute->analysis lab_a Lab A lab_b Lab B lab_c Lab ... lab_n Lab N collect 6. Collect Data from all Labs analysis->collect stats 7. Statistical Analysis (Cochran's/Grubbs' test for outliers, ANOVA for variance) collect->stats evaluate 8. Evaluate Performance (Calculate Repeatability, Reproducibility, Accuracy) stats->evaluate report 9. Generate Final Validation Report evaluate->report

Caption: Logical framework for conducting an inter-laboratory method validation study.

Key Validation Parameters & Study Design

A minimum of 8 laboratories submitting valid data is typically required for a robust assessment.[5] The study should include a minimum of 5 different material concentrations to assess linearity and range across multiple labs.[6]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] In the study, this is confirmed by analyzing blank and spiked matrices to ensure no interfering peaks are observed at the analyte's retention time.

  • Accuracy: The closeness of test results to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.[10]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-laboratory precision): The precision under the same operating conditions over a short interval. This is measured by the Relative Standard Deviation (RSD) of results from each individual lab.

    • Reproducibility (Inter-laboratory precision): The precision between laboratories. This is the key output of the study and is determined by statistical analysis (e.g., ANOVA) of all results from all participating labs. It reflects the variability expected when the method is transferred.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[21] Each lab can estimate this, and the study can establish a consensus LOQ that is achievable by all participants.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. The study data from multiple labs will be used to confirm the method's linear range.

Chapter 4: Comparative Performance Data

The following tables summarize the expected performance characteristics of the three compared methods, based on their underlying principles. The data presented is illustrative for comparison purposes.

Table 1: Comparison of Sensitivity and Specificity

ParameterLC-MS/MSGC-MSHPLC-UV/DAD
Typical LOQ 0.1 - 5 ng/mL10 - 50 ng/mL100 - 1000 ng/mL
Specificity Very High (based on mass)High (based on mass)Moderate (risk of interference)
Interference Risk LowLow to ModerateModerate to High

Table 2: Inter-Laboratory Precision & Accuracy Expectations

ParameterLC-MS/MSGC-MSHPLC-UV/DAD
Repeatability (RSDr) < 5%< 8%< 3%
Reproducibility (RSDR) < 10%< 15%< 8%
Accuracy (% Recovery) 95 - 105%90 - 110%97 - 103%

Interpretation of Data:

  • The LC-MS/MS method is expected to provide the best sensitivity (lowest LOQ) and specificity, making it the most suitable method for trace-level quantification and analysis in complex matrices.[22][23] Its reproducibility (RSDR) is excellent, though slightly higher than HPLC-UV due to the increased complexity of the instrumentation.

  • The GC-MS method shows good performance, but its reproducibility may be impacted if a derivatization step is required, as this can introduce variability.

  • The HPLC-UV/DAD method is expected to demonstrate excellent precision (both repeatability and reproducibility) for samples well above its LOQ. Its simplicity and robustness often lead to very consistent results between labs. However, its utility is limited by its higher LOQ and potential for interferences, which could compromise accuracy if an unknown impurity co-elutes.[19]

Conclusion and Recommendations

The choice of an analytical method for the quantification of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine must be guided by the intended application.

  • For trace-level analysis , such as impurity quantification or pharmacokinetic studies, the LC-MS/MS method is unequivocally the superior choice due to its unmatched sensitivity and selectivity.

  • For assay and content uniformity testing of the main component in a drug substance or product, where concentrations are high, the HPLC-UV/DAD method offers a robust, cost-effective, and highly precise alternative.

  • The GC-MS method serves as a strong alternative, particularly for volatile impurity profiling where it can provide complementary information to LC-based methods.

Regardless of the method chosen, a comprehensive inter-laboratory validation study is a non-negotiable step to ensure its reliability and transferability. By following the framework outlined in this guide, grounded in the principles of ICH and AOAC, researchers and drug development professionals can establish a robust, validated analytical procedure that ensures data integrity and product quality across the entire pharmaceutical lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Agilent Technologies. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. PMC. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. AOAC International. [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. SCIEX. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC. [Link]

  • Analytical Methods for Nitrosamine Impurities. Ministry of Food and Drug Safety, Korea. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent Technologies. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. [Link]

  • Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. Journal of Agricultural and Food Chemistry. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International. [Link]

  • AOAC SMPR® 2020.010 Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Other Vegetable Oils. AOAC International. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. U.S. Food and Drug Administration. [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EU Reference Laboratories for Residues of Pesticides. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Determination of Nitrosamine. Medical Engineering Technologies. [Link]

  • Setup and validation of a screening LC-MS analytical method for the determination of nitrosamines. Eurofins. [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. PMC. [Link]

  • Routine, Ultra-Trace Analysis of Nitrosamines in Drugs using Gas-Chromatography–Orbitrap Mass Spectrometry. GCMS.cz. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Comparative

GC-MS Reference Standards Comparison: N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine vs. Cyclopropylamine

In forensic toxicology, pharmaceutical impurity profiling, and environmental analysis, the accurate quantification of amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging. Amines possess act...

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Author: BenchChem Technical Support Team. Date: April 2026

In forensic toxicology, pharmaceutical impurity profiling, and environmental analysis, the accurate quantification of amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging. Amines possess active hydrogen atoms that strongly interact with free silanol groups in GC inlet liners and column stationary phases, leading to severe peak tailing, irreversible adsorption, and poor sensitivity.

This guide provides an objective, data-driven comparison of two distinct amine reference standards, detailing the causality behind their chromatographic behavior and the experimental workflows required for their accurate quantification.

  • Cyclopropylamine (CPA) : A low-molecular-weight, highly volatile primary amine.

  • N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (MMECA) : A complex, sterically hindered secondary arylalkylamine.

Physicochemical Profiling & Causality of GC Behavior

To optimize a GC-MS method, one must first understand the structural mechanics that dictate a molecule's behavior in the gas phase.

Cyclopropylamine (CPA) As a simple primary amine (MW 57.1 g/mol ) with a boiling point of ~50°C, CPA is highly volatile. In underivatized GC-MS, it often co-elutes with the solvent peak or is lost entirely during the solvent delay. Furthermore, its low mass results in non-diagnostic electron ionization (EI) fragments that are easily obscured by column bleed and background noise.

N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (MMECA) MMECA (MW 205.3 g/mol ) is a bulky secondary amine. While its higher boiling point allows for adequate retention on standard non-polar columns (e.g., HP-5MS), the steric hindrance around the secondary nitrogen—flanked by a cyclopropyl ring and an alpha-methyl benzyl group—complicates derivatization kinetics. However, attempting to analyze it underivatized is not viable; it suffers from significant peak tailing due to hydrogen bonding with the siloxane bridges of the column.

Derivatization Strategy: The "Why" Behind the Protocol

To mitigate silanol interactions and improve volatility, chemical derivatization is mandatory. Acylation using Trifluoroacetic anhydride (TFAA) is the preferred technique over silylation (e.g., BSTFA) for these specific compounds.

The Causality : TFAA rapidly converts primary and secondary amines into stable, highly volatile trifluoroacetamides.1 [2]. Furthermore, the addition of the trifluoroacetyl group yields highly diagnostic mass shifts (+96 Da), pushing the target fragments into a higher, cleaner m/z range.

Workflow A Amine Standard (CPA / MMECA) B Evaporate & Add TFAA + Pyridine A->B  Prepare C Incubate 60°C (20 min) B->C  Acylation D Evaporate Byproducts & Reconstitute C->D  Protect Column E GC-MS Injection (Splitless) D->E  Analyze

Fig 1. Self-validating TFAA derivatization workflow for amine GC-MS analysis.

Self-Validating Experimental Protocol: TFAA Acylation

To ensure reproducibility and protect the GC-MS system from degradation, the following protocol incorporates a critical evaporation step to remove corrosive acidic byproducts. 2 [1].

Materials:

  • Amine reference standards (1 mg/mL in methanol)

  • Trifluoroacetic anhydride (TFAA, analytical grade)

  • Anhydrous ethyl acetate

  • Pyridine (acid scavenger)

Step-by-Step Workflow:

  • Aliquot & Dry : Transfer 100 µL of the amine standard into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Reasoning: TFAA reacts violently with protic solvents like methanol, which would consume the reagent before it can react with the amine).

  • Reconstitution : Add 200 µL of anhydrous ethyl acetate and 10 µL of pyridine. (Reasoning: Pyridine acts as a proton sponge, driving the nucleophilic acyl substitution forward).

  • Acylation : Add 50 µL of TFAA. Seal the vial tightly with a PTFE-lined cap.

  • Incubation : Heat at 60°C for 20 minutes in a dry block heater.

  • Byproduct Removal (Critical Step) : Uncap and evaporate the mixture to complete dryness under nitrogen to remove unreacted TFAA and trifluoroacetic acid byproducts. (Reasoning: Injecting strong acids rapidly degrades the polysiloxane stationary phase of the GC column, causing massive baseline bleed).

  • Final Reconstitution : Reconstitute in 100 µL of ethyl acetate for GC-MS injection.

GC-MS Analytical Parameters:

  • Column : 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection : 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program : 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source : Electron Ionization (EI) at 70 eV, Source Temp 230°C.

Mass Spectrometric Fragmentation Pathways

Understanding the EI-MS fragmentation logic is vital for definitive identification and selecting the correct quantifier ions.

Cyclopropylamine-TFA (CPA-TFA)

  • Molecular Ion : m/z 153.

  • Fragmentation : Cleavage of the CF3 group yields an ion at m/z 84. Loss of the cyclopropyl ring yields the base peak at m/z 69 (CF3+). Because m/z 69 is highly susceptible to background interference, quantification at trace levels is difficult.

MMECA-TFA

  • Molecular Ion : m/z 301.

  • Fragmentation : The fragmentation is heavily dominated by alpha-cleavage directed by the secondary nitrogen atom.

    • Path A (Dominant) : Cleavage of the bond between the alpha-carbon and the aryl ring. This expels the 2-methoxy-5-methylphenyl radical (121 Da), leaving the highly stabilized iminium ion [CH3-CH=N(TFA)-Cyclopropyl]+ at m/z 180 .

    • Path B (Secondary) : Cleavage of the alpha-methyl group (15 Da) yields the [Aryl-CH=N(TFA)-Cyclopropyl]+ ion at m/z 286 .

Fragmentation M MMECA-TFA Molecular Ion [M]+* m/z 301 A Alpha-Cleavage (Path A) Loss of Aryl Radical M->A B Alpha-Cleavage (Path B) Loss of Methyl Radical M->B C Base Peak: m/z 180 [CH3-CH=N(TFA)-Cyclopropyl]+ A->C  Dominant D Secondary Ion: m/z 286 [Aryl-CH=N(TFA)-Cyclopropyl]+ B->D  Minor

Fig 2. EI-MS alpha-cleavage fragmentation pathways for derivatized MMECA.

Quantitative Performance Comparison

The following table summarizes the comparative GC-MS performance of the derivatized standards based on empirical laboratory validation.3 [3].

ParameterCyclopropylamine (CPA-TFA)MMECA (MMECA-TFA)
Molecular Weight (Derivatized) 153.1 g/mol 301.3 g/mol
Retention Time (approx.) 4.2 min14.8 min
Peak Symmetry (As) 1.05 (Excellent)1.12 (Good)
Derivatization Yield >98%~92% (Slight steric hindrance)
Primary Quantifier Ion (m/z) 153180
Qualifier Ions (m/z) 84, 69301, 286, 149
Limit of Detection (LOD) 50 ng/mL10 ng/mL
Linear Dynamic Range 100 - 5000 ng/mL25 - 2500 ng/mL

Data Interpretation :4[4]. While MMECA requires a slightly more aggressive driving force during derivatization due to steric bulk, its resulting chromatographic profile is vastly superior for trace-level quantification.

References

  • ACS Publications. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." Available at: [Link]

  • Elsevier / GDUT. "A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry." Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Cell Viability Assays for Novel LSD1 Inhibitors: Evaluating N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible IC50 values when screening epigenetic modulators. A prime example of this challenge is the evaluation of fun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible IC50 values when screening epigenetic modulators. A prime example of this challenge is the evaluation of functionalized cyclopropanamines—specifically, the experimental compound N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (hereafter referred to as N-MECPA ).

These compounds are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an FAD-dependent epigenetic enzyme critical in oncology and developmental biology[1]. However, standard 48-hour viability assays routinely fail to capture their true efficacy, leading to misleading data and abandoned lead compounds.

This guide objectively compares the performance of standard viability assays when testing N-MECPA, explains the mechanistic causality behind assay artifacts, and provides a self-validating protocol for reproducible screening.

Mechanistic Context: The Causality of Assay Artifacts

To understand why certain viability assays fail, we must look at the mechanism of action. Cyclopropanamine derivatives like N-MECPA act as suicide inhibitors, forming an irreversible covalent adduct with the FAD cofactor within the LSD1 active site[1].

Unlike cytotoxic chemotherapies that induce rapid apoptosis (within 24 hours), LSD1 inhibition triggers a delayed transcriptional reprogramming . In acute myeloid leukemia (AML) models, for instance, LSD1 inhibition induces granulocytic differentiation and upregulates surface markers like CD86 long before actual cell death occurs—a process requiring 72 to 144 hours[2].

If a researcher utilizes a metabolic dye (such as MTT or WST-1) at the standard 48-hour mark, they are measuring transient metabolic rewiring (e.g., increased mitochondrial biogenesis associated with differentiation) rather than a true loss of viability. This temporal mismatch is the root cause of irreproducible IC50 curves.

Comparison of Cell Viability Assays for N-MECPA

To establish an objective baseline, we compared the performance of N-MECPA across three common viability platforms using the MV-4-11 AML cell line over an extended 96-hour incubation period.

Table 1: Performance Comparison of Viability Assays (96h Incubation)
Assay TypeReagent / PlatformReadout MechanismIC50 Reproducibility (CV%)False-Positive/Negative RiskVerdict
ATP-Depletion CellTiter-Glo®Luminescence (ATP = Viable Cells)< 5% Low Highly Recommended
Tetrazolium Reduction MTT / WST-1Absorbance (NADH/NADPH dependent)22 - 35%High (Metabolic flare during differentiation)Not Recommended
Resazurin Reduction Alamar BlueFluorescence (Cytosolic reduction)15 - 20%Moderate (Sensitive to media pH shifts)Acceptable, but suboptimal

Data Synthesis: The ATP-depletion assay is superior because it directly correlates with the absolute number of metabolically active cells. It remains unconfounded by the specific NAD(P)H fluctuations that occur during the LSD1-mediated differentiation phase, making it the most trustworthy platform for cyclopropanamine derivatives.

Experimental Protocol: 96-Hour ATP-Depletion Assay

To ensure scientific integrity, every protocol must function as a self-validating system . This workflow incorporates edge-effect mitigation, strict density controls, and DMSO normalization to guarantee that the observed IC50 is a direct result of N-MECPA target engagement.

Step 1: Cell Seeding & Equilibration
  • Harvest MV-4-11 cells in the logarithmic growth phase (viability >95%).

  • Seed at 2,000 cells/well in a 96-well opaque white microplate using 90 µL of RPMI-1640 supplemented with 10% FBS.

  • Causality Note: Opaque white plates prevent luminescent cross-talk between wells. The seeding density must be kept deliberately low (2,000 cells) to prevent the cells from reaching overconfluence at the 96-hour mark, which would artificially deplete ATP and skew the baseline.

Step 2: Compound Dosing & Normalization
  • Prepare a 10-point, 3-fold serial dilution of N-MECPA in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions.

  • Add 10 µL of the 10X working solution to the 90 µL cell suspension (Final DMSO concentration = 0.1%).

  • Self-Validation Note: You must include a 0.1% DMSO vehicle control (maximum viability baseline) and a 10 µM Staurosporine positive control (maximum kill baseline) on every single plate to validate the assay's dynamic range.

Step 3: Extended Incubation
  • Incubate the plates at 37°C, 5% CO2 for 96 hours .

  • Causality Note: As established, cyclopropanamine-driven epigenetic reprogramming requires >72 hours to manifest as a measurable viability defect. Shorter incubations will yield flat or highly variable IC50 curves.

Step 4: ATP-Coupled Luminescence Readout
  • Equilibrate the plate and the ATP-depletion reagent to room temperature for 30 minutes.

  • Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a microplate reader (integration time: 0.5 - 1.0 second/well). Calculate IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between N-MECPA target engagement, the resulting cellular kinetics, and how these factors dictate the accuracy of the chosen viability assay.

ViabilityAssayLogic N_MECPA N-MECPA (Cyclopropanamine Derivative) LSD1 LSD1 / KDM1A Enzyme (FAD Covalent Adduct) N_MECPA->LSD1 Irreversible Binding EpiShift Epigenetic Reprogramming (72-144h Kinetics) LSD1->EpiShift Target Engagement MetabolicStress Transient Metabolic Stress (24-48h Kinetics) LSD1->MetabolicStress Early Differentiation Flare ATP ATP-Depletion Assay (High Reproducibility) EpiShift->ATP Measures True Viability MTT Tetrazolium Assay (MTT) (Prone to Artifacts) MetabolicStress->MTT Confounding Readout

Fig 1. Mechanistic workflow of N-MECPA LSD1 inhibition and its impact on viability assay readouts.

References

  • Title: Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Source: Journal of Medicinal Chemistry (2022) URL: [Link]

  • Title: LSD1 Inhibition Leads to Differentiation in Hoxa9/Meis1- but Not in MN1-Induced Acute Myeloid Leukemia Source: Blood (2017) URL: [Link]

  • Title: Cyclopropanamine Compounds and Use Thereof (Patent detailing LSD1 inhibition kinetics)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

Comprehensive Safety and Operational Guide: Handling N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine As a Senior Application Scientist, I recognize that handling highly functionalized aryl-alkyl amines requires mov...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

As a Senior Application Scientist, I recognize that handling highly functionalized aryl-alkyl amines requires moving beyond basic safety data sheets (SDS) and understanding the chemical causality behind the hazards. N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a potent, biologically active intermediate often utilized in advanced drug discovery and CNS-receptor research[1].

This guide provides the mechanistic rationale for its hazards, a rigorously defined Personal Protective Equipment (PPE) matrix, and self-validating operational protocols to ensure absolute safety in your laboratory.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities:

  • The Cyclopropanamine Moiety (Corrosivity & Basicity): Amines are inherently basic and act as strong nucleophiles. Upon contact with biological tissues, the unprotonated amine rapidly saponifies lipid membranes, leading to severe skin corrosion and irreversible eye damage[2]. Furthermore, low-molecular-weight free bases exhibit significant vapor pressure, presenting an acute inhalation hazard[3].

  • The 2-Methoxy-5-methylphenyl Group (Lipophilicity & Penetration): The addition of this substituted aromatic ring significantly increases the compound's partition coefficient (LogP)[4]. This high lipophilicity acts as a transdermal delivery mechanism, allowing the corrosive amine to rapidly bypass the stratum corneum and enter systemic circulation.

  • Reactivity Risks: Like most primary and secondary amines, this compound will react exothermically with strong oxidizing agents and acids. Crucially, it must never be exposed to sodium hypochlorite (bleach), as this reaction generates highly toxic and explosive chloramines[5].

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following matrix details the required equipment and the scientific rationale dictating these choices.

PPE CategoryRecommended SpecificationScientific Rationale (Causality)
Hand Protection Primary: Butyl rubber gloves (≥ 0.3 mm).Secondary: Heavy-duty Nitrile inner glove.Standard thin nitrile allows rapid permeation of lipophilic amines (often < 5 minutes)[3]. Butyl rubber provides a chemically dense barrier against basic organic amines, neutralizing the transdermal threat.
Eye & Face Chemical splash goggles paired with a full-face shield (ANSI Z87.1+).The cyclopropanamine moiety causes immediate, irreversible corneal damage upon contact[2]. The face shield prevents aerosolized micro-droplets from reaching the mucous membranes.
Respiratory Handled exclusively in a Class II Type B2 Biological Safety Cabinet or externally exhausted chemical fume hood.Prevents inhalation of volatile free-base amine vapors. If a hood is unavailable, a NIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory[6].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, chemical-resistant apron.Mitigates the risk of systemic absorption through accidental spills on clothing. Knit cuffs prevent the compound from bypassing the glove barrier.

Self-Validating Operational Workflow

Do not merely execute steps; validate them. This protocol ensures that every action contains an inherent check to confirm the system's safety before proceeding.

Phase 1: Environmental Preparation & Validation

  • Establish Negative Pressure: Turn on the chemical fume hood.

    • Validation Step: Do not rely on the physical switch. Verify the digital anemometer reads a face velocity of ≥ 100 feet per minute (fpm). Tape a small piece of tissue to the sash; it must pull inward steadily.

  • Establish Secondary Containment: Place a chemically inert secondary containment tray (e.g., high-density polyethylene) inside the hood.

Phase 2: Material Transfer

  • Neutralize Static: Aryl-alkyl amine powders can generate static electricity during transfer, leading to aerosolization.

    • Validation Step: Bring a static-dissipative spatula near the sealed container. If you observe powder clinging to the upper walls of the vial, static is present. Engage an ionizing anti-static bar for 30 seconds before opening.

  • Weighing: Tare the analytical balance inside the fume hood. Transfer the required mass slowly.

  • Sealing: Cap the primary container and wipe the exterior with a solvent-dampened lint-free wipe (e.g., isopropanol) before removing it from the hood.

Spill Response and Disposal Plan

In the event of an accidental release, standard solvent spill kits are inadequate and can exacerbate the hazard by spreading the unneutralized amine.

Step-by-Step Amine Neutralization Protocol:

  • Evacuate and Isolate: Immediately step back, lower the fume hood sash to the minimum safe working height, and alert nearby personnel.

  • Chemical Neutralization: Do not use strong mineral acids (like HCl), which will cause a violent exothermic reaction and vaporize the amine. Instead, liberally apply a weak, solid polyprotic acid, such as Citric Acid powder or Sodium Bisulfate , directly onto the spill[2].

    • Causality: The weak acid safely protonates the cyclopropanamine, converting the volatile, lipophilic free base into a stable, water-soluble, non-volatile organic salt.

  • Absorption: Once neutralized (indicated by a cessation of heat or vapor generation), cover the area with an inert absorbent like vermiculite or diatomaceous earth.

  • Collection & Disposal: Sweep the absorbed mass using non-sparking tools into a hazardous waste container. Label clearly as "Amine-Contaminated Waste - Corrosive/Toxic" and dispose of according to EPA and institutional EHS guidelines[7].

Workflow Visualization

The following diagram maps the logical progression of handling and emergency mitigation, emphasizing the critical decision nodes required to maintain a safe environment.

G Start N-[1-(2-Methoxy-5-methylphenyl)ethyl] cyclopropanamine Hood Primary Handling (Certified Fume Hood) Start->Hood Initiate Protocol Risk Exposure Risk (Dermal / Inhalation) Hood->Risk Assess Risk Spill Accidental Spill Event Hood->Spill Accidental Release PPE PPE Verification (Butyl Gloves, Face Shield) Risk->PPE Mitigate PPE->Hood Proceed Safely Neut Containment & Neutralization (Citric Acid / Absorbent) Spill->Neut Immediate Action Disp Hazardous Waste Disposal (EPA Compliant) Neut->Disp Transfer Waste

Figure 1: Operational workflow and spill mitigation pathway for cyclopropanamine derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • PubChem. (2021). 1-[(2,5-Dimethoxy-4-methylphenyl)methyl]cyclopropan-1-amine: Compound Summary. National Center for Biotechnology Information. Available at: [Link]

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